Product packaging for Calcium titanate(Cat. No.:CAS No. 12049-50-2)

Calcium titanate

Cat. No.: B077971
CAS No.: 12049-50-2
M. Wt: 135.94 g/mol
InChI Key: WEUCVIBPSSMHJG-UHFFFAOYSA-N
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Description

Calcium titanate (CaTiO3) is a versatile perovskite-type ceramic compound of significant interest in advanced materials research. Its non-centrosymmetric crystal structure and high dielectric constant make it a foundational material for developing dielectric ceramics, multilayer capacitors, and microwave resonators. Researchers extensively utilize this compound as a model system for studying the structure-property relationships in perovskite oxides, including ferroelectric and piezoelectric behaviors. Beyond electronics, its catalytic properties are exploited in photocatalytic water splitting and environmental remediation studies, where it can facilitate the degradation of organic pollutants under light irradiation. Furthermore, due to its excellent chemical stability and biocompatibility, it serves as a promising coating material for biomedical implants and as a component in composite materials for solid oxide fuel cells (SOFCs). This product is provided as a high-purity powder, characterized by X-ray diffraction to ensure phase purity, making it an essential reagent for cutting-edge investigations in solid-state chemistry, physics, and engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaO3Ti B077971 Calcium titanate CAS No. 12049-50-2

Properties

IUPAC Name

calcium;oxygen(2-);titanium(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.3O.Ti/q+2;3*-2;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUCVIBPSSMHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Ca+2].[Ti+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaO3Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890839
Record name Calcium titanium oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12049-50-2, 37226-56-5
Record name Calcium titanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012049502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium titanium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM TITANATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies and Process Engineering for Calcium Titanate

Solid-State Reaction Techniques for Calcium Titanate Materials

Solid-state reactions are a conventional and straightforward approach for synthesizing ceramic materials like this compound. This method involves the direct reaction of solid precursors at elevated temperatures.

The most traditional method for preparing this compound is the high-temperature solid-state reaction. This process involves the intimate mixing of precursor powders, typically calcium carbonate (CaCO₃) or calcium oxide (CaO) and titanium dioxide (TiO₂), in stoichiometric ratios. The homogenized mixture is then subjected to high-temperature calcination, often requiring temperatures between 1000°C and 1350°C, to facilitate the diffusion of ions and the formation of the desired CaTiO₃ perovskite phase. To ensure a complete reaction and a homogenous final product, the process may involve several cycles of grinding and heating. This technique is known for its simplicity and use of low-cost precursors, though it often results in powders with large, irregular particles and can require significant energy input due to the high reaction temperatures. Studies have successfully synthesized orthorhombic CaTiO₃ using this method, for instance, by sintering at 1000°C for 6 hours.

Table 1: Parameters in Conventional Solid-State Synthesis of CaTiO₃

Calcium Precursor Titanium Precursor Sintering Temperature (°C) Sintering Time (hours) Key Finding
CaCO₃ TiO₂ 1350 - Standard method for CaTiO₃ synthesis.
CaO (40 mol%) TiO₂ (60 mol%) 1000 6 Successful preparation of orthorhombic CaTiO₃.
Ca(NO₃)₂ • 4H₂O TiO₂ 1100 24 Solid-state synthesis of Mg-doped CaTiO₃.

Mechanochemical synthesis is an evolution of the solid-state method that utilizes mechanical energy to induce chemical reactions and structural changes. High-energy ball milling is a common technique where precursor powders, such as CaCO₃, Ca(OH)₂, or CaO with TiO₂, are ground together. This process reduces particle size to the nanoscale, increases the surface area and creates crystal lattice defects, which significantly enhances the reactivity of the precursors. Consequently, the temperature required for the formation of the CaTiO₃ phase is considerably lowered compared to conventional methods, often to around 800-850°C. The milling time and ball-to-powder ratio are critical parameters that influence the synthesis process; for example, one study found that a milling time of 70 hours was required to form CaTiO₃ nanoparticles without subsequent heat treatment. This approach is valued for being environmentally friendly as it can reduce energy consumption and sometimes be performed without solvents.

Table 2: Research Findings in Mechanochemical Synthesis of CaTiO₃

Calcium Precursor Titanium Precursor Milling Time (h) Calcination Temp. (°C) Resulting Particle/Crystallite Size
CaCO₃ TiO₂ 0.5 - 5 800 50.06 nm
CaCO₃ TiO₂ 70 No heat treatment 30 - 70 nm
Ca(OH)₂ TiO₂ - 800 422 nm

Conventional High-Temperature Solid-State Reactions

Solution-Based Synthesis Routes for this compound

Solution-based methods offer greater control over the final product's characteristics by achieving atomic-level mixing of the precursors in a liquid phase. These techniques generally allow for lower synthesis temperatures and the production of highly homogenous, fine powders.

The sol-gel method is a versatile wet-chemical technique used to produce crystalline, phase-pure, submicrometer-sized this compound powders at low temperatures. The process begins with the formation of a colloidal suspension (sol) from molecular precursors, such as calcium acetate (B1210297) or calcium nitrate (B79036) tetrahydrate and a titanium alkoxide like titanium(IV) isopropoxide. A chelating agent, such as citric acid, is often used to control the hydrolysis and condensation reactions. Through hydrolysis and polycondensation reactions, the sol evolves into a viscous gel. This gel is then dried to form a xerogel, which upon calcination at relatively low temperatures (typically 600–900°C), decomposes the organic components and crystallizes into the final CaTiO₃ powder. The sol-gel route provides excellent chemical homogeneity and allows for the synthesis of nanoparticles with a controlled size. For instance, CaTiO₃ nanoparticles with an average size of 27 nm have been produced via sol-gel followed by calcination at 600°C.

Table 3: Parameters in Sol-Gel Synthesis of CaTiO₃

Calcium Precursor Titanium Precursor Chelating Agent Calcination Temp. (°C) Key Outcome
Calcium acetate Titanium(IV) isopropoxide - 550 - 900 Phase-pure, submicrometer-sized CaTiO₃.
Ca(NO₃)₂∙4H₂O Titanium(IV) isopropoxide Citric acid 600 27 nm CaTiO₃ nanoparticles.
Ca(NO₃)₂ Titanium(IV) isopropoxide Citric acid - Precursor for spray pyrolysis.

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, within a sealed vessel (autoclave) under controlled temperature and pressure. These techniques are highly effective for synthesizing crystalline nanomaterials directly from solution at mild temperatures, typically ranging from 110°C to 250°C. Common precursors include calcium salts like calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂) and titanium sources such as titanium dioxide, titanium tetrachloride (TiCl₄), or titanium alkoxides. The presence of a mineralizer, often a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial as it influences the reaction kinetics and the morphology of the final product. By carefully controlling parameters like temperature, reaction time, pH, and precursor concentration, it is possible to produce CaTiO₃ with diverse and well-defined morphologies, including nanoparticles, cuboids, prisms, and nanowires.

Table 4: Morphologies of CaTiO₃ Achieved via Hydrothermal/Solvothermal Synthesis

Calcium Source Titanium Source Solvent/Mineralizer Temperature (°C) Resulting Morphology
Metatitanic acid Ca(OH)₂ Water 120 - 180 Cuboid-like nanoparticles.
CaCl₂·5H₂O Ti(OC₄H₉)₄ Water-ethanol/NaOH - Nanosheets and Prisms.
CaCl₂ Anatase-TiO₂ NaOH solution 110 - 150 Nanowires.

Chemical co-precipitation is a simple and effective method for synthesizing CaTiO₃ powders. It involves the simultaneous precipitation of calcium and titanium precursor species from a solution by adding a precipitating agent. This ensures a high degree of homogeneity due to the intimate, atomic-level mixing of the components in the precursor precipitate. For example, a precursor can be formed by reacting potassium titanyl oxalate (B1200264) and calcium chloride in an ammoniacal medium. Another route involves using Ca(NO₃)₂ and titanium(IV) n-butoxide in a nonaqueous oxalate process. The resulting amorphous precipitate is then filtered, dried, and calcined at a specific temperature to yield the crystalline CaTiO₃ phase. This method is advantageous due to its simplicity, low cost, and ability to produce fine, homogenous powders.

Table 5: Co-precipitation Synthesis of CaTiO₃

Calcium Precursor Titanium Precursor Precipitating Agent/Medium Calcination Temp. (°C) Key Feature
CaCl₂ Potassium titanyl oxalate NH₄OH - Forms spherical particles (~200 nm).
CaCO₃ TiO₂ NaOH solution 700 Practical, low-cost method.

Table 6: Chemical Compounds and PubChem CIDs

Compound Name Formula PubChem CID
This compound CaTiO₃ 73499
Calcium Carbonate CaCO₃ 10112
Titanium Dioxide TiO₂ 26042
Calcium Oxide CaO 14778
Calcium Hydroxide Ca(OH)₂ 14777
Calcium Acetate Ca(C₂H₃O₂)₂ 6116
Titanium(IV) Isopropoxide C₁₂H₂₈O₄Ti 10972
Calcium Nitrate Ca(NO₃)₂ 24936
Citric Acid C₆H₈O₇ 311
Calcium Chloride CaCl₂ 5284359
Sodium Hydroxide NaOH 14798
Potassium Hydroxide KOH 14797
Potassium Titanyl Oxalate C₄K₂O₉Ti 16212356
Titanium(IV) butoxide C₁₆H₃₆O₄Ti 16962
Praseodymium(III) Oxide Pr₂O₃ 159424
Aluminum Oxide Al₂O₃ 14769
Lead(II) Acetate Pb(C₂H₃O₂)₂ 11689
2-Methoxyethanol C₃H₈O₂ 11320
Ethanol C₂H₅OH 702
Acetic Acid CH₃COOH 176
Nitric Acid HNO₃ 944
Ammonium Hydroxide NH₄OH 14923

Polymeric Precursor Methods for this compound Synthesis

The polymeric precursor method, an evolution of the sol-gel process, is a widely utilized chemical route for synthesizing this compound (CaTiO3) powders. This technique, often referred to as the Pechini method, is based on the chelation of metal cations by a carboxylic acid, such as citric acid, followed by polymerization with a polyhydroxy alcohol like ethylene (B1197577) glycol. This process creates a homogeneous, viscous solution that can be converted into a thermoplastic gel. The primary advantage of this method is its ability to produce ceramic powders with small particle sizes and a single phase at relatively low temperatures.

The process typically involves dissolving calcium-containing precursors, such as calcium carbonate or calcium acetate, and a titanium source, like titanium (IV) isopropoxide, in a solution with citric acid and ethylene glycol. The resulting polymeric resin is then heat-treated to decompose the organic components and crystallize the CaTiO3 phase. For instance, CaTiO3 powders have been successfully synthesized using the Pechini method at a temperature of 700 °C for 6 hours, resulting in nanoparticles with a primary particle size of less than 100 nm. Another study reported the complete formation of CaTiO3 at 800°C. The use of capping agents like oxalic acid, salicylic (B10762653) acid, and cinnamic acid can further influence the morphology and particle size of the resulting nanoparticles.

This method offers excellent control over stoichiometry and homogeneity due to the mixing of precursors at the atomic level in the solution phase. The resulting powders are often highly sinter-active, meaning they can be densified into ceramic bodies at lower temperatures than powders produced by conventional solid-state reactions.

Advanced Vapor and Combustion Synthesis Techniques

Spray Pyrolysis for this compound Thin Films and Powders

Spray pyrolysis is a versatile technique for producing both thin films and powders of this compound. The process involves atomizing a precursor solution containing calcium and titanium salts into fine droplets, which are then passed through a high-temperature furnace. The solvent evaporates, and the precursors decompose and react to form CaTiO3 particles. This method is advantageous due to its simplicity, control over particle size from nanometers to submicrometers, uniform particle size distribution, high purity, and stoichiometric control.

The characteristics of the synthesized CaTiO3 are highly dependent on the process parameters. The concentration of the precursor solution and the furnace temperature are key factors influencing the crystallization and morphology of the particles. For example, studies have shown that the concentration of the precursor solution directly impacts the resulting particle morphology. The substrate temperature is another critical parameter in the case of thin film deposition, affecting the film's roughness, porosity, crystallinity, and texture.

Researchers have successfully synthesized single-phase, crystalline CaTiO3 with spherical particles using an aqueous solution of calcium nitrate and titanium (IV) isopropoxide with citric acid monohydrate. The resulting CaTiO3 exhibited an orthorhombic symmetry with a Pbnm space group.

Solution Combustion Synthesis of this compound Ceramics

Solution combustion synthesis is a rapid, energy-efficient method for producing fine, homogeneous ceramic powders, including this compound. This technique involves an exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel, such as glycine (B1666218) or tartaric acid, in an aqueous solution. Heating the solution initiates a self-sustaining combustion reaction, leading to the formation of the desired oxide powder.

This method is noted for its simplicity and the ability to produce powders with fine particle sizes, which in turn leads to finer grain sizes and enhanced density in the final ceramic product. For instance, CaTiO3 powders synthesized by this method exhibited particle sizes ranging from 135 to 155 nm. The resulting powders often have a porous morphology and a high surface area. One study reported a surface area of approximately 30.89 m²/g for CaTiO3 synthesized via solution combustion.

The properties of the synthesized CaTiO3 can be tailored by adjusting parameters such as the type of fuel and the calcination temperature. For example, using tartaric acid as a fuel and a subsequent calcination step can influence the phase, morphology, crystallite size, and other properties of the perovskite CaTiO3. The resulting ceramics often exhibit improved dielectric properties compared to those prepared by conventional solid-state reactions.

Self-Propagating High-Temperature Synthesis (SHS) of this compound

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a process that utilizes a highly exothermic reaction to produce advanced materials. Once initiated by a small external energy source, a combustion wave propagates through the reactants, generating extremely high temperatures (up to 4000 K) and rapidly converting them into the desired product. This method is characterized by its energy efficiency and short processing times.

For this compound, the SHS process can involve reactants such as calcium carbonate (CaCO3), titanium dioxide (TiO2), and a reducing agent like magnesium. The high temperatures generated during the reaction facilitate the formation of the CaTiO3 phase. The rapid cooling rates inherent to the SHS process can result in materials with very fine grains and metastable compositions.

The characteristics of the final product are influenced by the initial composition of the reactants and the synthesis atmosphere. For instance, high-energy milling of the reactant powders prior to SHS can increase the reactive surface area and induce structural defects, promoting a more complete combustion reaction. The SHS method has been successfully used to produce Bi4Ti3O12 powders with a plate-like morphology and particle sizes smaller than 1 μm in a significantly shorter time compared to solid-state reaction methods.

Pulsed Laser Deposition (PLD) of this compound Thin Films

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique used to grow high-quality, epitaxial thin films of materials like this compound. The process involves focusing a high-energy pulsed laser beam onto a target material (in this case, CaTiO3) within a vacuum chamber. The intense laser energy ablates the target, creating a plasma plume of atoms and ions that travels towards a heated substrate, where it condenses to form a thin film.

The quality and properties of the deposited CaTiO3 thin films are highly dependent on several parameters, including the substrate temperature, oxygen pressure, and laser energy density. For example, high-quality epitaxial CaTiO3 thin films have been grown on SrRuO3-buffered SrTiO3 and LaAlO3 substrates at a substrate temperature of 750°C and an oxygen pressure of 100 mTorr. The thickness of the film also plays a crucial role; for instance, 1-µm-thick films have shown dielectric constants very close to those of bulk CaTiO3.

PLD allows for precise control over the film's stoichiometry and crystallinity. In-situ monitoring techniques like Reflection High-Energy Electron Diffraction (RHEED) can be used to observe the growth of the thin film in real-time. The resulting films often exhibit excellent dielectric properties, making them suitable for applications in high-frequency devices.

Influence of Synthesis Parameters on this compound Material Characteristics

The properties of this compound are profoundly influenced by the chosen synthesis method and the specific parameters employed during its fabrication. Factors such as calcination temperature, precursor concentration, fuel type, and sintering conditions play a critical role in determining the final material's characteristics, including its chemical composition, microstructure, and dielectric properties.

Effect of Synthesis Method: Different synthesis techniques yield CaTiO3 with distinct characteristics. For example, solution combustion synthesis generally produces powders with finer particle sizes (135-155 nm) compared to the solid-state reaction method (275-419 nm). This smaller particle size in solution-combusted powders leads to finer grain sizes and enhanced density in the sintered ceramic, which in turn results in superior dielectric constants. The polymeric precursor method also allows for the synthesis of submicrometer-sized, phase-pure this compound at low temperatures.

Influence of Process Parameters:

Calcination Temperature: The temperature at which the precursor material is heated significantly affects the crystallinity and phase purity of the CaTiO3. For instance, in the polymeric precursor method, a temperature of 700°C for 6 hours has been shown to produce a perovskite-type phase with a primary particle size of less than 100 nm. In solution combustion, the calcination temperature influences the phase, morphology, and crystallite size.

Precursor Concentration: In spray pyrolysis, the concentration of the precursor solution has a direct impact on the morphology of the resulting particles.

Sintering Conditions: The final density and grain size of the ceramic are controlled by the sintering process. Two-step sintering has been shown to produce denser microstructures and higher dielectric constants compared to single-step sintering. A CaTiO3 ceramic sintered at 1350°C for 180 minutes achieved a maximum density of 3.65 g/cm³.

Doping: The introduction of dopants can significantly alter the dielectric properties. Doping CaTiO3 with various divalent and trivalent cations can increase the dielectric constant. The substitution of Ca-ions with Sr-ions can lead to a high permittivity, while substitution with La-ions can increase the quality factor.

The following table summarizes the influence of various synthesis parameters on the characteristics of this compound:

Synthesis ParameterInfluence on Material Characteristics
Synthesis Method Affects particle size, homogeneity, and phase purity. Solution combustion yields finer particles than solid-state reaction.
Calcination Temperature Controls crystallinity and phase formation.
Precursor Concentration Influences particle morphology in methods like spray pyrolysis.
Sintering Conditions Determines the final density and grain size of the ceramic.
Doping Modifies dielectric properties such as permittivity and quality factor.

Structural Elucidation and Crystallographic Analysis of Calcium Titanate

Advanced X-ray Diffraction (XRD) Techniques for Phase Identification and Lattice Parameter Refinement

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of calcium titanate. Studies have consistently shown that CaTiO3 typically crystallizes in an orthorhombic perovskite structure at room temperature. The space group is commonly identified as Pbnm. However, other phases, such as tetragonal and cubic, can exist at higher temperatures. For instance, CaTiO3 exhibits an orthorhombic phase at room temperature, transitions to a tetragonal structure at approximately 870 K, and further transforms to a cubic structure around 1273 K.

The precise lattice parameters of the orthorhombic phase have been determined through XRD analysis. Representative values are a = 5.408 Å, b = 5.507 Å, and c = 7.694 Å. Another study reported similar values of a = 5.3862 Å, b = 5.4433 Å, and c = 7.6440 Å, with a unit cell volume of 224.11 ų. These slight variations can be attributed to different synthesis conditions and measurement techniques.

Rietveld Analysis for Crystal Structure Determination of this compound

Rietveld refinement is a powerful method used in conjunction with XRD data to refine the crystal structure of materials like this compound. This analysis allows for the precise determination of atomic positions, lattice parameters, and other structural details by fitting a calculated diffraction pattern to the experimental data.

Successful Rietveld refinement of CaTiO3 has confirmed its orthorhombic symmetry with the Pbnm space group. The quality of the fit in Rietveld analysis is assessed by reliability factors (R-factors). For CaTiO3, reported values include R-profile (Rp) of 11.9%, weighted R-profile (Rwp) of 12.8%, and an expected R-factor (Rexp) of 7.99%, indicating a good agreement between the observed and calculated diffraction patterns. This method has been instrumental in confirming the perovskite structure and understanding the influence of synthesis conditions and substitutions on the crystal lattice.

Electron Microscopy for Microstructural and Morphological Characterization of this compound

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for examining the microstructure and morphology of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Size Analysis

SEM analysis provides detailed information about the surface topography, grain size, and porosity of this compound ceramics. SEM images have revealed that the morphology of CaTiO3 can vary significantly depending on the synthesis method and subsequent heat treatments. For instance, powders synthesized via co-precipitation and calcined at different temperatures exhibit changes in grain size and densification. One study found that as the calcination temperature increased from 500 °C to 700 °C, the particles became denser and the grain size increased.

The grain size of sintered this compound pellets is also readily analyzed using SEM. In one investigation, the average grain size increased from 1.77 µm to 2.18 µm as the sintering holding time was extended. Other studies have reported a range of grain sizes, from the nanometer scale (e.g., 18-29 nm for yttrium-doped barium this compound) to several micrometers, often influenced by doping and sintering conditions. The morphology is often described as porous and agglomerated, with some preparations showing a distinct cube-like or cauliflower-like texture.

Transmission Electron Microscopy (TEM) for Nanostructure and Domain Observation

TEM allows for higher resolution imaging of the internal structure of this compound, revealing details about its nanostructure and the presence of domains. TEM studies have confirmed the crystalline nature of CaTiO3 nanoparticles and have been used to observe their size distribution, which can range from 30 to 70 nm.

A significant finding from TEM analysis is the observation of orientational domains within this compound grains. Instead of typical ferroelectric domains, CaTiO3 often exhibits domains where the crystallographic axes are slightly tilted relative to each other. The boundaries of these domains, or domain walls, can range in thickness from a few to several hundred nanometers. High-resolution TEM has even enabled the measurement of picometer-scale off-center displacements of titanium atoms within these domain walls, confirming local polar distortions.

Spectroscopic Investigations of this compound Bonding and Molecular Vibrations

Spectroscopic techniques provide insight into the chemical bonding and vibrational modes within the this compound crystal lattice.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is a key tool for identifying the functional groups and vibrational modes present in this compound. The FT-IR spectrum of CaTiO3 is characterized by specific absorption bands that correspond to the vibrations of the Ti-O bonds within the TiO₆ octahedra, which are the fundamental building blocks of the perovskite structure.

Several studies have consistently identified two main vibrational regions. A broad absorption band observed in the range of 500-600 cm⁻¹ is attributed to the stretching vibrations of the Ti-O bonds. nih.govresearchgate.net More specifically, bands around 515-570 cm⁻¹ are assigned to Ti-O stretching. Another significant absorption region is found at lower wavenumbers, typically between 400 cm⁻¹ and 500 cm⁻¹. Bands in this region, for example around 415-460 cm⁻¹, are assigned to the bending vibrations of Ti-O-Ti bonds. The presence and specific positions of these bands confirm the formation of the this compound perovskite structure. karazin.ua

Raman Spectroscopy for Lattice Dynamics and Phase Transitions

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, providing insights into its crystal structure, lattice dynamics, and phase transitions. In the case of this compound (CaTiO₃), Raman studies have been instrumental in understanding its structural transformations under varying temperature and pressure conditions.

At room temperature, CaTiO₃ typically exhibits an orthorhombic crystal structure. Its Raman spectrum is characterized by a series of peaks corresponding to the vibrational modes of the TiO₆ octahedra and the movement of the Ca²⁺ ions within the lattice. The analysis of these Raman modes allows for a detailed understanding of the interatomic forces and the symmetry of the crystal lattice.

Studies on the temperature dependence of the Raman spectrum of CaTiO₃ have revealed phase transitions. For instance, a phase transition from a cubic to a distorted phase has been observed at approximately 154 K, which is identified as a displacive-type phase transition. fud.edu.ng This transition is characterized by the softening of certain phonon modes as the transition temperature is approached. fud.edu.ng Specifically, research has shown that with heating, discontinuous changes in the Raman spectra can be linked to phase changes from an orthorhombic Pbnm to an orthorhombic Cmcm structure, and subsequently to a cubic Pm3m structure. researchgate.net These transitions are associated with the sequential rotations of the TiO₆ octahedra. researchgate.net

The effect of pressure on the Raman spectrum of CaTiO₃ has also been investigated. It has been observed that the pressure shifts of the Raman modes are related to a significant compression of the Ti-O bond. researchgate.net However, no major structural changes have been reported up to a pressure of 22 GPa, indicating the stability of the orthorhombic phase under high pressure. researchgate.net

In studies of lead titanate ceramics modified with calcium, Raman scattering has been used to observe the soft optic modes responsible for ferroelectric phase transitions. nih.govaip.org The A1(1TO) mode, which softens as it approaches the Curie temperature, shows a marked dependence on the calcium content and temperature, highlighting the influence of calcium on the lattice vibrations and phase transition behavior. nih.govaip.org

The following table summarizes key Raman modes observed in this compound and their assignments:

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~209F2g mode fud.edu.ng
~385ν2 (Eg) internal mode fud.edu.ng
~495ν1 (A1g) internal mode fud.edu.ng

Note: The exact positions of Raman peaks can vary depending on the specific experimental conditions, such as temperature, pressure, and the presence of dopants.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is crucial for verifying its stoichiometry and determining the oxidation states of its constituent elements: calcium, titanium, and oxygen.

A typical XPS survey scan of a pure CaTiO₃ sample confirms the presence of Ca, Ti, and O. High-resolution spectra of the individual elements provide detailed information about their chemical states.

Calcium (Ca 2p): The Ca 2p spectrum typically shows two spin-orbit split peaks, Ca 2p₃/₂ and Ca 2p₁/₂, at binding energies around 347.3 eV and 350.7 eV, respectively. researchgate.net The positions and shapes of these peaks are characteristic of the Ca²⁺ oxidation state.

Titanium (Ti 2p): The Ti 2p region also exhibits a doublet, Ti 2p₃/₂ and Ti 2p₁/₂, with binding energies of approximately 458.8 eV and 463.3 eV, respectively. rsc.org These values are consistent with the Ti⁴⁺ oxidation state, which is expected in the perovskite structure of CaTiO₃. researchgate.net In some cases, the presence of Ti³⁺ ions can be detected by the appearance of shoulder peaks at lower binding energies. rsc.org

Oxygen (O 1s): The O 1s spectrum is often more complex and can be deconvoluted into multiple peaks. The main peak, typically around 530 eV, is attributed to the lattice oxygen in the Ti-O bonds of the CaTiO₃ structure. rsc.org Additional peaks at higher binding energies may indicate the presence of surface-adsorbed oxygen, hydroxides, or carbonates. rsc.org

XPS analysis is particularly useful in studying doped or modified this compound materials. For example, in CaCu₃Ti₄O₁₂ (CCTO), XPS has been used to confirm the +2 oxidation state of copper and the +4 oxidation state of titanium. researchgate.net In another study on calcium cerium titanate, XPS was employed to determine the relative amounts of Ce³⁺ and Ce⁴⁺ ions on the surface of the ceramic. researchgate.net

The following table provides a summary of typical binding energies for the core levels of elements in this compound:

ElementCore LevelBinding Energy (eV)Oxidation StateReference
Ca2p₃/₂~347.3+2 researchgate.net
Ca2p₁/₂~350.7+2 researchgate.net
Ti2p₃/₂~458.8+4 rsc.org
Ti2p₁/₂~463.3+4 rsc.org
O1s~530.0-2 (Lattice) rsc.org

Note: Binding energy values can be influenced by the specific instrument calibration, surface charging effects, and the chemical environment of the atoms.

Surface Area and Porosity Characterization of this compound Materials

The surface area and porosity of this compound materials are critical properties that significantly influence their performance in various applications, such as photocatalysis, sensing, and as components in electronic devices. Different synthesis methods can lead to materials with vastly different surface characteristics.

The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area of powdered materials. For instance, this compound nanopowders can exhibit a surface area ranging from 5 to 20 m²/g. sigmaaldrich.cn Nanoparticles prepared by a sol-gel method have been reported to have a specific surface area of 43.9 m²/g. mdpi.com In contrast, materials synthesized via a solid-state reaction often have lower surface areas.

The porosity of this compound can also be controlled through various synthesis techniques. For example, the use of pore-forming agents like polymethyl methacrylate (B99206) (PMMA) in the synthesis of calcium copper titanate electrodes allows for the creation of porous structures. Mercury porosimetry is a technique used to characterize the pore size distribution and total pore volume of such materials.

The synthesis method has a direct impact on these properties. The sol-gel method is known to produce nanoparticles with high purity and controlled porosity. High-energy milling can also increase the reactive surface area of the precursors, leading to a more complete reaction and a dense final product with low porosity. For example, high-energy milling of precursors for 30 minutes resulted in a reactive surface area of 12.5 m²/g, and after sintering, the resulting ceramic had a porosity of 0.54%.

The table below presents a comparison of surface area and porosity for this compound prepared by different methods:

Synthesis MethodSpecific Surface Area (m²/g)Porosity (%)Reference
Nanopowder (unspecified)5-20- sigmaaldrich.cn
Sol-Gel43.9- mdpi.com
High-Energy Milling/Sintering12.5 (pre-sintering)0.54

Note: The values presented are indicative and can vary based on the specific synthesis parameters.

Defect Chemistry and Non Stoichiometry in Calcium Titanate

Point Defects in Calcium Titanate Perovskites

Point defects, which are zero-dimensional imperfections in the crystal lattice, are fundamental to understanding the behavior of this compound. These include vacancies, interstitials, and substitutions.

Oxygen vacancies are a common and highly influential point defect in perovskite oxides like this compound. researchgate.netuni-rostock.de Their formation is often associated with reducing conditions or the incorporation of acceptor dopants. researchgate.net The creation of an oxygen vacancy can be represented using Kröger-Vink notation. For instance, in an oxygen-deficient atmosphere, an oxygen ion can leave the lattice, creating a vacancy and leaving behind two electrons. utwente.nlwikipedia.org

The concentration of oxygen vacancies can be controlled by several factors:

Oxygen Partial Pressure (p(O2)): Lowering the oxygen partial pressure at elevated temperatures promotes the formation of oxygen vacancies. researchgate.netuni-rostock.deutwente.nl

Doping: Introducing acceptor dopants, such as Fe³⁺ on the Ti⁴⁺ site, necessitates charge compensation, which can be achieved through the formation of oxygen vacancies. utwente.nl For every two Fe³⁺ ions substituting Ti⁴⁺, one oxygen vacancy is created to maintain charge neutrality. utwente.nl

Temperature: Increasing the temperature can provide the energy required to create vacancies. researchgate.netsciengpub.ir

The presence of oxygen vacancies can lead to phenomena such as pseudo-piezoelectricity, where lattice distortions caused by these defects create electric dipoles. uni-rostock.de

Cation vacancies (missing Ca²⁺ or Ti⁴⁺ ions) and interstitials (ions located in between regular lattice sites) are other important point defects in the this compound lattice. researchgate.net

Calcium Vacancies: Oxygen-excess non-stoichiometry can be accommodated by the formation of calcium vacancies. researchgate.net This can occur with the segregation of a CaO-rich Ruddlesden-Popper phase. researchgate.net

Titanium Vacancies: Donor substitution on the A-site (Ca²⁺ site) can lead to the formation of titanium vacancies for charge compensation. ekb.eg

Cation Interstitials: While less common than vacancies, interstitial cations can also exist, though they often have high formation energies. wikipedia.org

The introduction of dopants can be facilitated by creating A-site (calcium) deficiencies, which promotes the incorporation of higher concentrations of dopant ions. mdpi.com

Oxygen Vacancy Formation and Concentration Control in this compound

Impact of Oxygen Partial Pressure on this compound Defect Equilibria

The concentration of various point defects in this compound at equilibrium is strongly dependent on the oxygen partial pressure (p(O₂)) at elevated temperatures. researchgate.netresearchgate.net The defect equilibria can be considered in different p(O₂) regimes:

Extremely Reducing Conditions: At very low p(O₂), the concentration of oxygen vacancies and electrons is high. researchgate.net

Reducing Conditions: In this regime, the charge neutrality is often dominated by electrons and oxygen vacancies. researchgate.netuni-rostock.de

Oxidizing Conditions: Under high p(O₂), the formation of cation vacancies (like calcium vacancies) and electron holes becomes more favorable to accommodate any excess oxygen. researchgate.net

The electrical conductivity of this compound is directly linked to the defect concentrations, which in turn are controlled by the oxygen partial pressure. researchgate.netresearchgate.net For example, in undoped CaTiO₃, decreasing p(O₂) leads to an increase in n-type electronic conductivity due to the formation of electrons alongside oxygen vacancies. rsc.org Conversely, at high p(O₂), p-type conductivity due to electron holes can be observed. researchgate.net

Metastable Defects and Non-Equilibrium Solid Solutions in this compound Thin Films

Thin film deposition processes, such as magnetron sputtering, can create a high concentration of metastable defects and a wide range of non-equilibrium solid solutions in this compound at room temperature. researchgate.netakjournals.com These films can accommodate a much larger variation in the cation stoichiometric ratio (Ca/Ti ratio) compared to bulk ceramics. akjournals.com

Key findings related to metastable defects in CaTiO₃ thin films include:

A large number of oxygen point defects are often created during the thin film deposition process. researchgate.netakjournals.com

These films can exhibit an expanded solid solution range, for instance, up to 10% on both the Ti-rich and Ca-rich sides, without the formation of secondary phases. akjournals.com

The crystal lattice distortion increases as the composition deviates from stoichiometry. akjournals.comresearchgate.net

Annealing can reduce the concentration of these metastable defects, but even annealed films tend to have a significantly higher oxygen defect concentration than single crystals. akjournals.comresearchgate.net The excess oxygen vacancies in thin films are considered to be in a metastable state. akjournals.com

Mechanisms of Charge Compensation in Doped this compound Systems

Electronic Compensation: The excess or deficit charge is balanced by the formation of electronic defects, such as electrons (e') or electron holes (h•). For donor dopants (e.g., Nb⁵⁺ on the Ti⁴⁺ site), compensation can occur through the creation of electrons. aip.org

Ionic Compensation: The charge imbalance is compensated by the formation of ionic defects, such as vacancies.

Acceptor Doping: When an acceptor ion (e.g., Fe³⁺) substitutes for Ti⁴⁺, the negative effective charge can be compensated by the formation of positively charged oxygen vacancies (Vö). utwente.nl

Donor Doping: For donor dopants, compensation can occur through the formation of cation vacancies (e.g., calcium vacancies, V"Ca). aip.orgaip.org For instance, when Yb³⁺ is incorporated at the Ca²⁺ site, the positive effective charge can be compensated by calcium vacancies. aip.org

Self-Compensation: This occurs when a dopant ion simultaneously substitutes on both the A (Ca) and B (Ti) sites. For example, Yb³⁺ can substitute for both Ca²⁺ and Ti⁴⁺, leading to charge balance without the need for other compensating defects. aip.org

The prevailing charge compensation mechanism can shift with changing oxygen partial pressure. For donor-doped systems, electronic compensation is often favored at low p(O₂), while ionic compensation dominates at high p(O₂). researchgate.net

Table 1: Examples of Charge Compensation Mechanisms in Doped CaTiO₃

Dopant SubstitutionCharge Compensation MechanismKröger-Vink Notation of Defect Reaction
Fe³⁺ on Ti⁴⁺ site (Acceptor)Oxygen Vacancy Formation2Fe₂O₃ + 4TiO₂ → 4Fe'Ti + 2Vö + 6O_O
Nb⁵⁺ on Ti⁴⁺ site (Donor)Cation Vacancy Formation2Nb₂O₅ + 4CaO → 4Nb•Ti + V"Ca + 3CaTiO₃
Yb³⁺ on both Ca²⁺ and Ti⁴⁺ sitesSelf-CompensationYb₂O₃ → Yb•Ca + Yb'Ti + 3O_O

Influence of Defect Structure on this compound Transport Phenomena

The defect structure, particularly the type and concentration of point defects, has a profound impact on the transport phenomena in this compound, including ionic and electronic conductivity. researchgate.netaip.org

Ionic Conductivity: The presence of oxygen vacancies is crucial for oxide ion conductivity. utwente.nlresearchgate.net Oxygen ions can migrate through the lattice by hopping into adjacent vacant sites. Doping with acceptors like iron can significantly increase the ionic conductivity by increasing the oxygen vacancy concentration. utwente.nlresearchgate.net However, at high dopant concentrations, the ordering of these vacancies can occur, which in turn decreases the ionic conductivity. utwente.nl

Electronic Conductivity: The electronic conductivity is determined by the concentration and mobility of electrons and electron holes. uni-rostock.de

n-type conductivity: Arises from the presence of excess electrons, often created under reducing conditions along with oxygen vacancies. researchgate.netrsc.org

p-type conductivity: Results from electron holes (O⁻ ions on the oxygen sublattice), which can be introduced by acceptor doping or by processing in an oxidizing atmosphere. researchgate.net The mobility of holes is generally higher than that of oxygen vacancies. researchgate.net

Mixed Ionic-Electronic Conduction (MIEC): Doping CaTiO₃ can induce MIEC, a desirable property for applications such as oxygen separation membranes and electrodes in solid oxide fuel cells. utwente.nl Iron doping, for example, increases both ionic and electronic conductivity. researchgate.net

Advanced Theoretical and Computational Studies of Calcium Titanate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of materials, including the perovskite calcium titanate (CaTiO₃). wikipedia.org This quantum mechanical modeling method allows for the determination of a many-electron system's properties through its spatially dependent electron density. wikipedia.org DFT calculations have been widely used to explore the structural, optoelectronic, thermal, and elastic properties of alkaline earth-based titanate perovskites. researchgate.net Specifically for CaTiO₃, DFT has been employed to study its various phases (cubic, tetragonal, and orthorhombic), predict their stability, and analyze their electronic characteristics. arxiv.orgarxiv.org

Band Structure and Band Gap Engineering in this compound

The band structure of a material dictates its electronic and optical properties. For CaTiO₃, DFT calculations have shown that it is a wide-gap semiconductor across its different crystalline phases. arxiv.orgarxiv.org The calculated band gap values vary depending on the phase and the computational approximations used. For instance, one study calculated the band gaps for the cubic, tetragonal, and orthorhombic phases to be 2.83 eV, 3.07 eV, and 3.26 eV, respectively, using the TB-mBJ approximation. arxiv.orgresearchgate.net Another study reported a direct band gap of 3.535 eV for cubic CaTiO₃. researchgate.net It is a known tendency for standard DFT functionals like the Generalized Gradient Approximation (GGA) to underestimate the experimental band gap. researchgate.net

Band gap engineering, the process of tuning the band gap of a material for specific applications, is a key area of research. mdpi.com In the context of CaTiO₃, this can be achieved through various means, including doping and applying pressure. mdpi.comuobasrah.edu.iq

Doping: Introducing dopants into the CaTiO₃ lattice can significantly alter its electronic band structure. For example, doping with lanthanum has been theoretically investigated to understand its effect on the band gap. researchgate.net The introduction of new energy states by the dopant atoms can modify the band structure and, consequently, the material's properties. mdpi.com

Pressure: Applying hydrostatic pressure can also engineer the band gap of CaTiO₃. Studies have shown that increasing pressure on cubic CaTiO₃ leads to an increase in its indirect band gap. uobasrah.edu.iq At a sufficiently high pressure (around 120 GPa), a transition to a direct band gap material is predicted. uobasrah.edu.iqaip.org This pressure-induced modification of the electronic structure opens possibilities for its use in optoelectronic devices. uobasrah.edu.iqrsc.org

The following table summarizes some of the calculated band gap values for different phases of CaTiO₃ from various theoretical studies.

Crystalline PhaseCalculation MethodBand Gap (eV)Direct/Indirect
CubicTB-mBJ2.83-
TetragonalTB-mBJ3.07-
OrthorhombicTB-mBJ3.26-
CubicDFT3.535Direct
CubicGGA2.003Indirect (Γ-M)
Cubic (at 120 GPa)GGA2.535Direct (Γ-Γ)
OrthorhombicGGA2.43Direct (Γ)

Density of States (DOS) and Electronic Charge Distribution in this compound

The Density of States (DOS) provides crucial information about the distribution of electronic states at different energy levels within a material. mdpi.com For CaTiO₃, DOS analysis reveals the contributions of the constituent atoms (Ca, Ti, and O) to the valence and conduction bands.

In the orthorhombic phase, the top of the valence band is predominantly formed by O-2p states, while the bottom of the conduction band is mainly composed of Ti-3d states. researchgate.net In the cubic phase under ambient pressure, the conduction band is a mix of Ca-3d, O-2p, O-3s, and Ti-3d states. aip.org The valence band maximum is primarily due to O-2p states. aip.org

Analysis of the electronic charge distribution can elucidate the nature of the chemical bonds within the CaTiO₃ crystal. Charge density plots have shown that the bond between Ca and Ti is purely ionic. aip.org The distribution of electronic states and charge density can be influenced by factors such as structural phase transitions, which involve changes in interatomic distances and can lead to an increased density of electronic states. arxiv.orgresearchgate.net Studies have also shown that spin-polarized calculations indicate a non-magnetic nature for CaTiO₃ under a range of pressures, as the DOS for spin-up and spin-down states are identical. aip.org

First-Principles Investigations of this compound Elastic Properties and Stability

First-principles calculations, based on DFT, are instrumental in determining the mechanical properties and structural stability of materials like CaTiO₃. These calculations can predict elastic constants, which are crucial for understanding a material's response to external stress and for establishing its mechanical stability. aip.org

For cubic CaTiO₃, the calculated elastic constants (C₁₁, C₁₂, and C₄₄) satisfy the necessary mechanical stability criteria for a cubic crystal. aip.org The stability of different phases of CaTiO₃ has also been investigated, with theoretical calculations confirming that the orthorhombic phase is the most stable at ambient conditions, which aligns with experimental findings. arxiv.orgarxiv.org

Key mechanical properties that can be derived from the elastic constants include:

Bulk Modulus (B): A measure of a material's resistance to compression.

Shear Modulus (G): A measure of a material's resistance to shearing deformation.

Young's Modulus (E): Defines the tensile elasticity of a material. uobasrah.edu.iq

Pugh's Ratio (B/G): This ratio is used to predict the brittle or ductile nature of a material. A value below a critical threshold (typically 1.75) indicates a brittle nature. uobasrah.edu.iq Calculations for CaTiO₃ have predicted it to be brittle. uobasrah.edu.iq

The following table presents calculated elastic properties for cubic CaTiO₃.

PropertyCalculated Value
C₁₁ (GPa)338.4
C₁₂ (GPa)129.5
C₄₄ (GPa)131.6
Bulk Modulus (B₀) (GPa)199.1
Shear Modulus (G) (GPa)122.4
Young's Modulus (E) (GPa)309.4
B₀/G Ratio1.626

Theoretical Modeling of Phonon Spectra and Lattice Dynamics in this compound

The study of phonon spectra and lattice dynamics provides insight into the vibrational properties of a crystal lattice, which are linked to its thermal properties and structural stability. uclouvain.be First-principles calculations can be used to determine the phonon dispersion curves and the phonon density of states. stfc.ac.uk

For CaTiO₃, theoretical modeling has been used to investigate its lattice dynamics. These studies have confirmed that the calculated phonon spectra can explain anomalous dispersion features observed experimentally. aps.org The dielectric response of CaTiO₃ is significantly influenced by low-frequency polar optical modes, where cation motion opposes oxygen motion. researchgate.net The frequencies of these phonons, and consequently the dielectric constant, are predicted to be sensitive to pressure. researchgate.net

The stability of a crystal structure is indicated by the absence of imaginary frequencies in its phonon spectrum across the entire Brillouin zone. uclouvain.be Theoretical investigations of the phonon dispersion for different phases of CaTiO₃ can therefore predict their dynamic stability.

Computational Studies on Defect Formation Energies and Migration Pathways in this compound

Defects in the crystal lattice of CaTiO₃, such as vacancies and interstitials, can significantly influence its properties. acs.org Computational studies using methods like DFT are crucial for understanding the energetics of defect formation and the mechanisms of ion migration. nih.gov

These studies calculate the formation energies of various native point defects, such as calcium vacancies (V_Ca), titanium vacancies (V_Ti), and oxygen vacancies (V_O). researchgate.net For instance, in orthorhombic CaTiO₃, calculations have shown that Ca vacancies, Ti vacancies, and Ca antisite defects (Ca_Ti) are energetically favorable. researchgate.net

Furthermore, computational models can be used to map out the migration pathways of defects and calculate the associated energy barriers. This is particularly important for understanding ionic conductivity in materials. In the context of titanate perovskites, first-principles DFT has been used to investigate oxygen vacancy migration on their surfaces. researchgate.netacs.org For CaTiO₃, it was found that the presence of an oxygen vacancy can lead to significant local structural distortions, creating a thermodynamic trap for the vacancy. researchgate.netacs.org This is in contrast to other titanates like SrTiO₃ and BaTiO₃, where vacancy diffusion is kinetically controlled. researchgate.netacs.org

Energy Band Alignment Studies for this compound Heterostructures

Understanding the energy band alignment at the interface of CaTiO₃ with other materials is critical for designing and optimizing heterostructure devices, such as those used in electronics and photocatalysis. researchgate.net The band alignment determines how charge carriers (electrons and holes) are transferred across the interface. aps.org

Theoretical studies can predict the valence band offset (VBO) and conduction band offset (CBO) between CaTiO₃ and another material. aip.org For example, in a heterostructure composed of CaCu₃Ti₄O₁₂ (CCTO) and another oxide, DFT calculations were used to study the energy band alignment and the resulting electronic properties. d-nb.info These calculations can help in tuning the energy bands of the individual components to achieve desired functionalities. d-nb.info The formation of a type II band alignment, where both the conduction and valence band edges of one material are lower than those of the other, can be beneficial for charge separation in photocatalytic applications. aip.org

Functional Properties and Their Scientific Exploration in Calcium Titanate

Dielectric Response and Relaxation Phenomena in Calcium Titanate

This compound (CaTiO₃) is recognized for its notable dielectric properties, particularly its high permittivity. researchgate.netresearchgate.net Pure CaTiO₃ typically exhibits a dielectric constant (relative permittivity, εr) of approximately 170 to 190 at room temperature. nist.govnih.gov However, under certain conditions and in composite forms, this value can be significantly higher.

While pure CaTiO₃ does not exhibit colossal permittivity on the scale of CCTO, investigations into its composites and doped variations aim to enhance its dielectric constant. For instance, composites of CaTiO₃ with materials like polytetrafluoroethylene (PTFE) and titanium dioxide (TiO₂) have been studied to achieve desirable dielectric properties for specific applications. scirp.org The dielectric constant of CaTiO₃ itself can be influenced by factors such as sintering temperature and time during its preparation; for example, increasing the sintering time has been shown to increase the dielectric constant. chalcogen.ro Similarly, processing techniques like spark plasma sintering can yield CaTiO₃ ceramics with a high relative permittivity, with values around 370 being reported. mdpi.com

The quest for high-permittivity materials is driven by the demand for miniaturization in electronic components like capacitors, where a high dielectric constant allows for greater charge storage in a smaller volume. openaccessjournals.comsamaterials.com

Table 1: Reported Dielectric Constants for this compound and Related Materials

MaterialDielectric Constant (εr)Conditions/NotesReference
Pure CaTiO₃ Ceramic~170Room Temperature nih.gov
Pure CaTiO₃ Ceramic190Furnace-sintered mdpi.com
Spark Plasma Sintered CaTiO₃~370Optimized sintering at 1 MHz mdpi.com
CaCu₃Ti₄O₁₂ (CCTO)>10,000Room Temperature, attributed to IBLC model openaccessjournals.comwikipedia.org
CaTiO₃-La₂O₃ System (23 mol% La₂O₃)30 - 120Varies with composition researchgate.net

Dielectric loss (represented by the loss tangent, tan δ) is a critical parameter for dielectric materials, signifying the dissipation of energy within the material when subjected to an alternating electric field. samaterials.com For applications in microwave communications and high-frequency capacitors, a low dielectric loss is essential. researchgate.netnih.gov Pure CaTiO₃ is known for its relatively modest dielectric loss, which makes it a suitable candidate for such applications.

The mechanisms contributing to dielectric loss in titanate ceramics are complex and can include contributions from charge carrier hopping, domain wall motion, and vibrations of the crystal lattice. nih.govupm.edu.my In materials like CCTO, which exhibit colossal permittivity, the dielectric loss is often higher, which has limited their practical application. osti.gov The same microstructural features (like grain boundaries) that give rise to the high dielectric constant in the IBLC model can also be pathways for energy dissipation, thus increasing the loss tangent. mdpi.com

Several strategies are being explored to minimize dielectric loss in this compound-based materials:

Processing and Sintering Control: The conditions under which CaTiO₃ ceramics are prepared have a significant impact on their dielectric loss. For instance, using spark plasma sintering at higher temperatures (e.g., 1200-1250 °C) has been shown to produce ceramics with a lower and more stable loss tangent compared to those sintered at lower temperatures. mdpi.com Increasing the sintering time can also lead to a decrease in the loss tangent. chalcogen.ro

Doping and Composite Formation: The introduction of dopants or the creation of composites can be used to tailor the dielectric properties. Adding materials like La₂O₃ to CaTiO₃ can result in ceramics with very low dielectric loss [tan δ = (1–6) × 10⁻⁴]. researchgate.net Similarly, in composites of PTFE/TiO₂/CaTiO₃, a low loss tangent of 0.002 has been achieved. scirp.org In CCTO, co-doping with elements like aluminum and tantalum or niobium has been investigated to reduce the typically high dielectric loss while maintaining a high dielectric constant. mdpi.com

Microstructure Engineering: Since dielectric loss is closely linked to the material's microstructure, controlling grain size and porosity is crucial. A dense, uniform microstructure generally leads to lower losses. mdpi.commdpi.com For example, abnormal grain growth observed in CCTO sintered at higher temperatures (1140°C) was associated with a higher dielectric loss compared to samples with normal grain growth sintered at a lower temperature (1090°C). ijsr.net

Table 2: Dielectric Loss in this compound Systems

Material SystemLoss Tangent (tan δ)Measurement ConditionsReference
Spark Plasma Sintered CaTiO₃~0.0081 MHz, optimized sintering mdpi.com
Furnace-sintered CaTiO₃0.033- mdpi.com
CaTiO₃-La₂O₃ System(1 - 6) x 10⁻⁴Temperature range 5 - 600°C researchgate.net
PTFE/TiO₂/CaTiO₃ Composite0.00216 wt% CaTiO₃ scirp.org
CaCu₃Ti₄O₁₂ (CCTO)~0.03- samaterials.com

The dielectric properties of this compound, including its dielectric constant and loss tangent, are not static but vary with the frequency of the applied electric field and the ambient temperature. nih.govchalcogen.ro

Temperature Dependence: The dielectric constant of pure CaTiO₃ exhibits a distinct temperature dependence. It generally increases as the temperature decreases from room temperature, a behavior characteristic of perovskite materials and often described as a hallmark of incipient ferroelectricity. nist.govnih.govchalcogen.ro This trend continues until the dielectric constant saturates at very low temperatures (below 50 K). aip.orgresearchgate.net For instance, at room temperature, the dielectric constant is around 180, and it extrapolates to a value greater than 300 at zero temperature. nist.gov

The dielectric loss is also temperature-dependent. In pulsed-laser-deposited CaTiO₃ thin films, the loss was found to be on the order of 10⁻⁴ at low temperatures. aip.org In ceramic samples, the behavior can be more complex. Studies on CaTiO₃ ceramics have shown that the dielectric loss tangent peak shifts to higher frequencies as the temperature rises. upm.edu.my In some CaTiO₃-based solid solutions, the temperature dependence of the dielectric permittivity shows features corresponding to structural phase transitions. aip.org

This interplay between temperature, frequency, and dielectric properties is crucial for designing devices that need to operate reliably across a range of conditions.

Table 3: Temperature and Frequency Effects on CaTiO₃ Dielectric Properties

PropertyEffect of Increasing FrequencyEffect of Decreasing TemperatureReference
Dielectric Constant (εr)Generally decreasesIncreases, then saturates at very low temperatures nist.govnih.govchalcogen.ro
Dielectric Loss (tan δ)Can decrease or show relaxation peaksGenerally decreases to very low values chalcogen.rotandfonline.comaip.org

Dielectric tunability refers to the ability to change a material's dielectric constant by applying an external DC electric field. This property is highly desirable for applications in tunable microwave devices, such as phase shifters, filters, and oscillators. jkps.or.kruspto.gov

This compound thin films have demonstrated notable dielectric tunability. Research on high-quality epitaxial CaTiO₃ thin films has shown that their dielectric constant can be effectively modulated by an applied electric field. Specifically, a tunability of 6% at room temperature and up to 10% at 200 K has been reported. aip.orguspto.gov This tunability, combined with its low dielectric loss, makes CaTiO₃ a promising candidate for such tunable device applications. uspto.gov

The mechanism behind this tunability in paraelectric or incipient ferroelectric materials like CaTiO₃ is the suppression of the soft phonon mode by the electric field, which in turn reduces the dielectric permittivity. In materials used for tunable devices, the goal is to achieve a high tunability with a minimal applied field while keeping the dielectric loss low. jkps.or.kr While materials like (Ba,Sr)TiO₃ (BST) are widely studied for their high tunability, their thin films often show properties inferior to their bulk counterparts. uspto.gov The promising results from CaTiO₃ thin films suggest they could be a viable alternative. aip.orguspto.gov

Frequency and Temperature Dependence of Dielectric Properties in this compound

Ferroelectric and Antiferroelectric Behavior in this compound Systems

Pure, bulk this compound is classified as an incipient ferroelectric. aip.orgresearchgate.net This means that while it possesses polar soft phonon modes, which are precursors to a ferroelectric state, it does not undergo a spontaneous transition to a ferroelectric phase down to absolute zero temperature under normal pressure. researchgate.netjkps.or.kr Its dielectric constant increases upon cooling, following a Curie-Weiss law, but instead of diverging at a Curie temperature (Tc), it saturates at very low temperatures (below 30-50 K). aip.orgresearchgate.nettandfonline.com This stabilization of the paraelectric state at low temperatures is a characteristic feature. While sometimes grouped with quantum paraelectrics like SrTiO₃ and KTaO₃, some researchers argue that CaTiO₃ should be classified distinctly as an incipient ferroelectric because its low-temperature permittivity is significantly lower and its stabilization mechanism may differ. aip.orgresearchgate.netlmaleidykla.lt

However, the ferroelectric state in CaTiO₃ can be induced under specific conditions:

Chemical Substitution: Introducing other ions into the CaTiO₃ lattice can induce a ferroelectric phase transition. For example, in Ca₁₋ₓPbₓTiO₃ solid solutions, a gradual crossover from incipient ferroelectric behavior to a relaxor state and then to a true ferroelectric state is observed as the lead (Pb) content increases. aip.orgresearchgate.net A ferroelectric transition appears at a temperature of 17 K for a lead concentration of x=0.3. researchgate.net

Epitaxial Strain: Applying strain to thin films of CaTiO₃ can also induce ferroelectricity. Theoretical calculations and experimental work have shown that both tensile and compressive strain can lead to a paraelectric-to-ferroelectric phase transition. researchgate.netaip.org For instance, a tensile strain of greater than 1.1% in epitaxial films can induce an in-plane polarization, raising the transition temperature to as high as 175 K. researchgate.net Compressive strain has also been shown to induce room-temperature ferroelectricity in some cases, although the mechanism might be linked to defect dipoles. researchgate.netaip.org

Nanoscaling: Recent studies on CaTiO₃ nanoparticles have revealed an emergent ferroelectric phase with a transition temperature around 350-370 K, well above room temperature. csic.es This suggests that surface effects and lattice distortions at the nanoscale can stabilize a polar phase that is not present in the bulk material. csic.es

The structural phase transitions in CaTiO₃ are complex. In its bulk form, it transitions from a cubic perovskite structure above ~1580 K to a tetragonal phase, and then to an orthorhombic phase below ~1500 K. nist.govmdpi.com The ground-state orthorhombic structure is non-polar (paraelectric). jkps.or.kr The induced ferroelectric phases often have different symmetries, such as orthorhombic C2v or tetragonal C4v, depending on the inducing factor. researchgate.netaip.org

Polarization Mechanisms and Hysteresis Loop Analysis in this compound

The polarization behavior of this compound (CaTiO3) is a subject of significant scientific interest, particularly because its response to an external electric field underpins its dielectric and potential ferroelectric properties. While bulk CaTiO3 possesses a centrosymmetric orthorhombic crystal structure at room temperature, which theoretically precludes piezoelectricity and ferroelectricity, studies on nanostructured and specially processed CaTiO3 reveal intriguing polarization phenomena. wikipedia.orgwikipedia.org

The primary polarization mechanism in ideal perovskite structures involves the displacement of cations and anions under an applied electric field, leading to the formation of electric dipoles. However, in materials like CaTiO3, defects and structural distortions play a crucial role. For instance, in nanostructured CaTiO3 prepared by methods like sol-gel synthesis and field-assisted sintering, the generation of electric dipoles is attributed to lattice distortions. These distortions can be caused by highly localized defects, such as oxygen vacancies, which lead to an off-centering of the titanium ions within the TiO6 octahedra. wikipedia.orgwikipedia.org This structural instability breaks the crystal symmetry, resulting in observable pseudo-piezoelectric and ferroelectric-like behaviors. wikipedia.orgwikipedia.org

Hysteresis loop analysis is a fundamental technique used to characterize the ferroelectric nature of a material. A typical ferroelectric hysteresis loop plots polarization (P) versus the applied electric field (E). Key parameters derived from this loop include:

Saturation Polarization (Ps): The maximum polarization that can be induced in the material. fishersci.no

Remanent Polarization (Pr): The polarization that remains after the external electric field is removed. fishersci.no

Coercive Field (Ec): The magnitude of the electric field required to switch the polarization direction. fishersci.no

In the context of calcium copper titanate (CCTO), a related compound, Kelvin probe force microscopy has been used to observe polarization switching. The application of an external electric field induced a change in the surface potential of a grain, and this induced polarization could be switched by applying a bias in the opposite direction. americanelements.com This indicates the presence of switchable dipole moments arising from local lattice distortions. americanelements.com While hysteresis loops with a small remnant polarization have been observed in CCTO, the material's relatively low grain resistivity suggests that the dipole moments from these local distortions are not expected to be large. americanelements.com

The study of polarization-electric field (P-E) and current-electric field (I-E) loops provides deeper insights into these dynamic processes. For example, the appearance of additional current peaks in the I-E loops at different temperatures can signal the activation of different polarization mechanisms. nih.gov

Interactive Data Table: Key Parameters from Hysteresis Loop Analysis

ParameterDescriptionTypical Indication in CaTiO3 studies
Saturation Polarization (Ps)Maximum achievable polarization under a strong electric field.Varies with processing and doping; indicates the density of aligned dipoles.
Remanent Polarization (Pr)Polarization retained in the absence of an electric field.Small values observed, suggesting weak ferroelectricity or pseudo-ferroelectricity. americanelements.com
Coercive Field (Ec)Electric field needed to reverse the polarization.Dependent on temperature and frequency; reflects the energy barrier for domain switching.

Ferroelectric Domain Structures and Their Characterization

Ferroelectric domains are regions within a crystal where the spontaneous polarization is uniformly oriented. These domains are separated by domain walls, which are nanoscale interfaces across which the polarization direction changes. fishersci.ca The ability to observe and understand these domain structures is crucial for explaining the macroscopic ferroelectric and piezoelectric properties of a material.

In ideal ferroelectric materials, domains form to minimize the electrostatic energy of the depolarizing field and the elastic energy associated with mechanical constraints. Common types of domain walls include 180° walls, where the polarization vectors are antiparallel, and non-180° walls (e.g., 90° walls in tetragonal systems), where the polarization changes direction by an angle other than 180°. nih.gov

While bulk CaTiO3 is not truly ferroelectric, ferroelectric characteristics can emerge in thin films or nanostructures. For instance, when CaTiO3 is grown as a thin film in the (111) direction, it can exhibit ferroelectric structural features up to a thickness of about 9 nm before reverting to its standard paraelectric phase. nih.gov In polycrystalline calcium copper titanate (CCTO), it has been observed that individual grains can be composed of domains with zone axes tilted relative to each other. americanelements.com This crystallographic misfit can induce local lattice distortions and the formation of dislocations in the domain wall regions, leading to the emergence of local dipole moments. americanelements.com

Several advanced microscopy techniques are employed to characterize these ferroelectric domain structures:

Transmission Electron Microscopy (TEM): TEM and its variations, like high-resolution TEM (HRTEM) and dark-field TEM, are powerful tools for visualizing domain structures and domain walls at the nanoscale. ereztech.comfishersci.ca For example, TEM investigations of lead this compound (PCT) ceramics have revealed the presence of 90° domain structures that form to accommodate internal strains during cooling from high temperatures. ereztech.com

Piezoresponse Force Microscopy (PFM): PFM is a scanning probe microscopy technique that has become one of the most valuable methods for imaging ferroelectric domains. fishersci.ca It works by applying a modulated electric field with a conductive tip and detecting the resulting piezoelectric vibration of the sample surface. This allows for the mapping of both the amplitude and phase of the piezoelectric response, which directly correspond to the magnitude and orientation of the local polarization vector. fishersci.caamericanelements.com PFM has been instrumental in demonstrating polarization switching within individual grains of CCTO. americanelements.com

Kelvin Probe Force Microscopy (KPFM): KPFM measures the surface potential of a material, providing information about the local work function and charge distribution. It has been used to directly observe variations in surface potential within a single grain of CCTO after the application of an external electric field, confirming the presence of induced and switchable polarization. americanelements.com

X-ray Diffraction (XRD): While primarily used for determining crystal structure, in-situ XRD under an applied electric field can reveal changes in the lattice and domain texture, providing indirect evidence of domain reorientation and switching. wikipedia.org

The study of these domain structures and their dynamics under external stimuli is essential for engineering ferroelectric materials with tailored properties for applications in memory devices, sensors, and actuators. nih.gov

Piezoelectric Response and Electromechanical Coupling in this compound

Pseudo-Piezoelectricity in Undoped and Doped this compound

This compound, in its ideal polycrystalline form, has an orthorhombic crystal structure belonging to a centrosymmetric point group, which means it should not exhibit piezoelectricity. wikipedia.orgwikipedia.org However, research has shown that nanostructured CaTiO3, particularly when synthesized via methods like sol-gel and densified using field-assisted sintering (such as spark plasma sintering), displays a measurable piezoelectric response. wikipedia.orgwikipedia.org This phenomenon is termed "pseudo-piezoelectricity" because it arises not from an intrinsic non-centrosymmetric crystal structure, but from a distorted structure induced by processing conditions. wikipedia.org

The origin of this pseudo-piezoelectricity is believed to be the creation of localized defects, primarily oxygen vacancies, during the high-temperature, high-pressure sintering process. wikipedia.org These defects can lead to an instability in the TiO6 octahedra, causing the titanium ions to shift from their central positions. wikipedia.orgwikipedia.org This off-centering breaks the local crystal symmetry and generates electric dipoles. Under an applied stress, these dipoles can align, producing a net electrical charge, which is the hallmark of the direct piezoelectric effect.

The pseudo-piezoelectric behavior of CaTiO3 can be tuned and enhanced through doping. wikipedia.orgwikipedia.org Introducing specific elements into the CaTiO3 lattice can increase the strain and defect concentration, leading to a stronger piezoelectric response. wikipedia.orgwikipedia.org For example, studies have been conducted on CaTiO3 doped with elements that are biocompatible, such as magnesium (Mg) and iron (Fe). wikipedia.orgwikipedia.org

Research findings have demonstrated that:

Doping with Mg and Fe increases the structural distortions and defects in the CaTiO3 lattice compared to the undoped material. wikipedia.orgwikipedia.org

This enhanced distortion leads to a stronger pseudo-piezoelectric effect. The charge generated under a given force is higher in the doped samples. wikipedia.orgwikipedia.org

Iron-doped CaTiO3 has been shown to produce a greater charge than magnesium-doped CaTiO3, which in turn produces more charge than pure CaTiO3. wikipedia.orgwikipedia.org

This tunability is of significant interest for applications in biomedical engineering, where piezoelectric scaffolds can provide electrical stimulation to promote bone growth and tissue repair. wikipedia.orgwikipedia.org

Interactive Data Table: Piezoelectric Charge in Undoped and Doped CaTiO3

MaterialProduced Charge (pC)
Pure CaTiO32.1 ± 0.3
Magnesium (Mg) doped CaTiO32.9 ± 0.1
Iron (Fe) doped CaTiO33.6 ± 0.2

Source: Data compiled from studies on pseudo-piezoelectricity in doped this compound. wikipedia.orgwikipedia.org

Structural Changes and Piezoelectric Coefficient Analysis under Electric Fields

The application of an external electric field to pseudo-piezoelectric this compound induces measurable structural changes, which confirms the electromechanical coupling in the material. These changes can be investigated in-situ using high-energy X-ray diffraction (HEXRD). wikipedia.orgwikipedia.org

Studies have revealed that under an external electric field, nanostructured CaTiO3 exhibits domain switching and reorientation of non-180° domains. wikipedia.orgwikipedia.org This structural response is a direct testament to the observed pseudo-piezoelectric behavior. The strain and defects within the nanostructured bulk material facilitate this piezoelectric response. wikipedia.org

The piezoelectric coefficient, d33, is a key parameter that quantifies the piezoelectric effect. It relates the strain produced in the direction of the applied electric field (converse piezoelectric effect) or the charge generated per unit area per unit of applied stress (direct piezoelectric effect). For field-assisted sintered CaTiO3, the piezoelectric constant (referred to as d33*) has been determined. wikipedia.org

The values obtained are:

d33+ *: ~ (7.13 ± 0.4) pm/V

d33- *: ~ (-5.95 ± 0.3) pm/V

The average piezoelectric constant (d33) has been reported to be approximately 0.595 pm/V. wikipedia.org While this value is modest compared to conventional piezoelectric ceramics like lead zirconate titanate (PZT), it is comparable to the piezoelectric coefficients found in natural bone, making CaTiO3 a material of great interest for biomedical applications such as implant osseointegration. wikipedia.orgwikipedia.org

Doping not only enhances the generated charge but also affects the lattice parameters and unit cell volume of the CaTiO3. The introduction of dopants like Mg and Fe leads to significant changes in the lattice parameters of the orthorhombic phase. wikipedia.org An increase in the unit cell volume has been observed in doped samples, which is indicative of enhanced electric dipole strength. wikipedia.org This is likely due to the different ionic radii and ionization states of the substituting cations (Mg2+ and Fe3+) compared to Ca2+, leading to increased structural distortions. wikipedia.org

Optical and Optoelectronic Properties of this compound

Light Absorption and Transmission Characteristics

This compound exhibits interesting optical properties that make it a candidate for various optoelectronic applications. ereztech.com Its ability to absorb and transmit light is dependent on its composition, crystalline structure, and morphology.

The UV-visible absorbance spectra of CaTiO3 powders show that the material has strong light absorption characteristics in the ultraviolet (UV) range. nih.govfishersci.at Typically, the absorption decreases sharply at the beginning of the visible spectrum and then remains relatively constant across the visible and near-infrared regions. fishersci.at The absorption of pure polystyrene (PS) films, for instance, is limited to wavelengths less than 270 nm. However, when CaTiO3 nanoparticles are incorporated into a PS matrix, the resulting composite film can absorb across the entire UV range. nih.gov

The transmission characteristics are inversely related to absorption. The addition of CaTiO3 to polymer films, such as polystyrene, has been shown to reduce the transmission of UV and visible light. nih.gov This suggests that CaTiO3 can act as a UV-blocking or scattering agent in composite materials.

Doping CaTiO3 can also modify its light absorption properties. For example, in europium-doped CaTiO3, small absorbance peaks corresponding to the f-f transitions of the Eu3+ ions can be observed in the visible range (e.g., at 394 nm and 466 nm), which are not present in the pure material. wikidata.org These dopant-induced absorption features are important for applications such as phosphors and luminescent materials.

Interactive Data Table: Optical Properties of CaTiO3 and its Composites

MaterialKey Optical CharacteristicReported ValueReference
CaTiO3 powder (calcined at 900°C)Optical Band Gap5.32 eV fishersci.at
CaTiO3 powder (calcined at 1000°C)Optical Band Gap5.43 eV fishersci.at
Pure Polystyrene (PS) filmOptical Band Gap4.42 eV nih.gov
PS film with 8% CaTiO3Optical Band Gap4.26 eV nih.gov
Europium-doped CaTiO3Absorption Peaks (Eu3+ transitions)394 nm, 466 nm wikidata.org

Photoconductivity and Light-Induced Absorption Studies

Studies on related photorefractive crystals have shown that phenomena like the bulk photovoltaic effect, where a steady photocurrent is generated in a homogeneous material under uniform illumination, are also relevant. tandfonline.comoptica.org In some cases, a dynamic or time-dependent bulk photovoltaic effect can be observed when the material is illuminated with an oscillating light pattern. optica.org While these specific studies were conducted on barium-calcium titanate, the underlying principles of charge carrier generation, trapping, and transport are fundamental to understanding the photoconductive properties of perovskite titanates, including this compound. The presence of defects, such as oxygen vacancies, can create energy levels within the band gap, significantly influencing both light absorption and the subsequent transport of photo-generated charge carriers. wsu.edu

Luminescence and Phosphorescence Modulation in this compound Nanoparticles

The luminescence and phosphorescence (afterglow) properties of this compound are significantly influenced by the material's structure at the nanoscale, particularly in doped nanoparticles. For instance, in praseodymium-doped this compound (CaTiO3:Pr³⁺) nanophosphors, both the photoluminescence (PL) and phosphorescence intensities are found to be size-dependent. acs.org Research has shown that the maximum intensity for both phenomena occurs at a specific nanoparticle size, which for CaTiO3:Pr³⁺ is approximately 30 nm. acs.org

This size-dependent behavior is attributed to the interplay between surface states and the efficiency of energy transfer. The surface of nanoparticles contains a high density of states that can act as non-radiative recombination centers, which tend to decrease luminescent efficiency. acs.org As the particle size increases, the relative number of these surface states decreases, which should lead to enhanced PL. However, beyond an optimal size, the PL intensity has been observed to decrease. acs.org

The phosphorescence mechanism is closely linked to the presence of traps, which are abundant on the nanoparticle surface. acs.org These traps capture energy that is later released to the luminescent centers. The intensity of the phosphorescence is proportional to both the number of traps and the efficiency of energy transfer from these traps to the luminescent centers. acs.org With increasing particle size, the number of surface traps decreases, but the transfer efficiency is enhanced due to a reduction in non-radiative recombination centers. acs.org This balance results in an optimal particle size for maximum phosphorescence. Furthermore, thermal treatments can influence the afterglow by reducing non-radiative recombination centers and improving the efficient transport of charge from traps to emission centers. unige.ch

Thermoelectric Properties of this compound Perovskites

This compound (CaTiO₃) belongs to the family of perovskite oxides that are being investigated for high-temperature thermoelectric applications due to their chemical stability and low toxicity. uobasrah.edu.iqrsc.orgresearchgate.net The efficiency of a thermoelectric material is determined by the dimensionless figure of merit, ZT, which is calculated as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. ioffe.ruacs.org Achieving a high ZT value requires a high power factor (S²σ) and low thermal conductivity. acs.org Theoretical studies, employing first-principles calculations, have been used to investigate the thermoelectric properties of CaTiO₃, providing insights into its potential as a thermoelectric material. uobasrah.edu.iqresearchgate.nettandfonline.com

Electrical Conductivity (AC and DC) Investigations

The electrical conductivity of this compound is a key parameter for its thermoelectric performance. Both direct current (DC) and alternating current (AC) conductivity have been studied. DC conductivity in polycrystalline undoped CaTiO₃ has been investigated at high temperatures (973–1323 K) under varying oxygen partial pressures, revealing its semiconducting nature. researchgate.net The conductivity is influenced by the concentration of charge carriers, which can be electrons, electron holes, and ionic carriers. researchgate.net

First-principles calculations show that the electrical conductivity of cubic CaTiO₃ increases linearly with temperature, which is attributed to the thermal excitation of electrons from the valence band. uobasrah.edu.iq For instance, the calculated electrical conductivity per relaxation time (σ/τ) was found to be 0.835 × 10¹⁹ (Ω·m·s)⁻¹ at 300 K, increasing to 2.224 × 10¹⁹ (Ω·m·s)⁻¹ at 800 K. uobasrah.edu.iq In composites, such as those with polyaniline, the DC conductivity of CaTiO₃ was also observed to increase with temperature. bohrium.com

AC conductivity studies on CaTiO₃ composites have shown that conductivity often remains constant at low frequencies and increases at higher frequencies, a characteristic behavior of disordered materials. researchgate.net In some cases, the AC conductivity is found to be proportional to ωˢ (where ω is the angular frequency and s is an exponent), which can be described by models like the correlated barrier hopping model. ias.ac.in

Table 1: Electrical Conductivity of this compound

Thermal Conductivity Analysis

Low thermal conductivity (κ) is crucial for a high thermoelectric figure of merit. The total thermal conductivity is a sum of electronic (κe) and lattice (κ_latt) contributions. In this compound, first-principles calculations indicate that the electronic part of the thermal conductivity is small at low temperatures but increases significantly with temperature, reaching 1.413 × 10¹⁴ W/(m·K·s) at room temperature and a maximum of 10.547 × 10¹⁴ W/(m·K·s) at 800 K. uobasrah.edu.iq

Table 2: Thermal Conductivity of this compound

Seebeck Coefficient Determination and Thermoelectric Figure of Merit Studies

The Seebeck coefficient (S) is a measure of the voltage generated in a material due to a temperature gradient. Along with electrical conductivity, it determines the power factor (S²σ), a critical component of the thermoelectric figure of merit (ZT). ioffe.ru Ab initio calculations have been performed to determine the Seebeck coefficient for CaTiO₃ as a function of temperature and carrier concentration. ioffe.ru These studies show that for n-type CaTiO₃, a carrier concentration of approximately 10²¹ cm⁻³ is needed to optimize the power factor. researchgate.net

Table 3: Thermoelectric Properties of this compound

Photocatalytic Mechanisms and Performance Enhancement in this compound

This compound is an n-type semiconductor that has garnered attention for its potential in photocatalysis, particularly for the degradation of organic pollutants. The fundamental mechanism of photocatalysis in CaTiO₃ involves the generation of electron-hole (e⁻-h⁺) pairs upon absorption of photons with energy exceeding its band gap (approximately 3.5 eV). These charge carriers then migrate to the surface and participate in redox reactions. However, the photocatalytic efficiency of pure CaTiO₃ is often limited by the rapid recombination of these photogenerated electron-hole pairs.

To enhance its photocatalytic performance, several strategies have been developed. These methods primarily focus on improving the separation of charge carriers and extending the material's light absorption into the visible spectrum. Key enhancement strategies include:

Heterostructure Formation: Coupling CaTiO₃ with other semiconductors, such as graphitic carbon nitride (g-C₃N₄), can create a heterojunction. This junction facilitates the transfer of charge carriers between the materials, effectively separating the electrons and holes and thus reducing recombination.

Noble Metal Deposition: Decorating the surface of CaTiO₃ with noble metal nanoparticles (NPs), such as gold (Au), can significantly boost photocatalytic activity. These metal NPs can act as electron sinks, trapping photogenerated electrons from the CaTiO₃ and promoting charge separation.

Localized Surface Plasmon Resonance (LSPR): Noble metal NPs can also absorb visible light through the LSPR effect. This not only increases the range of light that can be utilized but also the LSPR-induced electromagnetic field can stimulate the generation and separation of electron-hole pairs in the adjacent CaTiO₃. Furthermore, the energetic electrons generated by LSPR in the metal NPs can directly participate in the photocatalytic reactions.

These modifications address the primary limitations of pure CaTiO₃, leading to more efficient use of light energy and improved degradation of pollutants.

Photocatalytic Degradation of Organic Pollutants

This compound (CaTiO₃) has garnered significant attention as a robust and efficient photocatalyst for the degradation of organic pollutants in aqueous environments. sci-hub.segoogle.com Its utility stems from its high chemical stability, low cost, and strong catalytic activity. sci-hub.se Scientific investigations have demonstrated its effectiveness in breaking down various persistent organic dyes, which are common industrial effluents.

Research has shown that CaTiO₃ can effectively degrade pollutants such as Methylene Blue (MB), Brilliant Green (BG), and Malachite Green (MG). sci-hub.seresearchgate.netresearchgate.netresearchgate.net In one study, CaTiO₃ nanospheres achieved a 98% removal of Malachite Green dye from a solution within 120 minutes of exposure to UV irradiation. sci-hub.se The degradation process is influenced by several factors, including the initial concentration of the pollutant, the amount of the catalyst used, and the pH of the solution. researchgate.netnih.gov Kinetic studies frequently indicate that the photodegradation process follows pseudo-first-order kinetics. researchgate.netnih.gov Furthermore, composite materials, such as this compound/calcium oxide, have been developed that exhibit even higher photocatalytic activity compared to the widely used commercial catalyst TiO₂ (P25), highlighting the potential for creating advanced materials for water purification. google.com

Photocatalytic Degradation of Organic Dyes by this compound
PollutantCatalyst SystemDegradation EfficiencyIrradiation Time (minutes)Source
Malachite GreenCaTiO₃ nanospheres98%120 sci-hub.se
Methylene BlueCr-doped CaTiO₃Enhanced activity vs. pure CaTiO₃Not specified researchgate.net
Brilliant GreenCaTiO₃ from eggshell-derived CaCO₃Efficient degradation120 researchgate.netnih.gov

Photocatalytic Water Splitting for Hydrogen Production

The production of hydrogen (H₂) gas through photocatalytic water splitting is a key area of research for clean energy, and this compound is a promising candidate material for this application. sci-hub.se A significant advantage of CaTiO₃ is that its conduction band edge potential is more negative than that of titanium dioxide (TiO₂), which provides a strong thermodynamic driving force for the reduction of water to hydrogen. sci-hub.se

Charge Carrier Separation and Recombination Dynamics in this compound Photocatalysis

The fundamental mechanism of photocatalysis in this compound involves the generation of electron-hole pairs upon absorption of photons with energy exceeding its band gap. sci-hub.se The subsequent migration of these charge carriers to the catalyst's surface initiates the desired redox reactions. sci-hub.se However, a primary factor limiting the efficiency of CaTiO₃ is the high rate of recombination of these photogenerated electrons and holes, which releases energy as heat or light without performing any chemical work. sci-hub.se

Therefore, a major focus of scientific exploration is the development of strategies to enhance charge carrier separation and suppress recombination. sci-hub.sesci-hub.se One highly effective approach is the creation of heterojunctions by combining CaTiO₃ with other semiconductors. sci-hub.se These structures, which can be of a type II or Z-scheme configuration, promote the spatial separation of electrons and holes onto different components of the composite, thereby increasing their lifetime and availability for surface reactions. sci-hub.se Another successful strategy is the deposition of noble metal nanoparticles, such as silver (Ag) or gold (Au), onto the CaTiO₃ surface. researchgate.netscholaris.ca These metal nanoparticles act as electron sinks, effectively trapping the photogenerated electrons and facilitating their separation from the holes. researchgate.net The crystal structure and morphology of the CaTiO₃ itself also play a role; materials with well-defined facets can provide spatially distinct reaction sites, which further aids in carrier separation. researchgate.net

Visible Light Absorption Enhancement Strategies for this compound Photocatalysts

The most common and effective strategy to achieve this is doping the CaTiO₃ crystal lattice with other elements. nih.gov Introducing specific metal or non-metal ions can create new energy levels within the band gap or narrow the band gap altogether, allowing the material to absorb lower-energy photons from the visible light range. mdpi.com

Metal Doping : Doping with transition metals like chromium (Cr) has been shown to lower the band gap of CaTiO₃ to approximately 2.91 eV from its original ~3.29 eV, leading to a significant enhancement in visible light absorption and photocatalytic activity. researchgate.net Similarly, copper (Cu) and rhodium (Rh) doping have been reported to induce visible light activity. rsc.orgnih.gov

Co-doping : In some cases, co-doping with two or more different elements, such as lanthanum (La) with chromium (Cr) or silver (Ag), can have a synergistic effect, further improving the visible light response. sci-hub.senih.gov

Anion Doping : Theoretical studies have also explored co-doping with both cations and anions (e.g., La and S) to engineer the electronic band structure for superior visible light absorption. mdpi.com

These strategies are crucial for developing CaTiO₃-based photocatalysts that can harness a larger portion of the solar spectrum for environmental and energy applications. sci-hub.senih.gov

Band Gap Reduction in Doped this compound
DopantOriginal Band Gap (eV)Doped Band Gap (eV)EffectSource
Chromium (Cr)~3.29~2.91Enhanced visible light absorption researchgate.net
Copper (Cu)~3.6Not specifiedInduced visible light absorption nih.gov
Rhodium (Rh) & co-dopants~3.5Not specified (creates mid-gap states)Enabled visible-light-driven H₂ evolution rsc.org

Multiferroic Coupling Phenomena in this compound-Based Composites

Multiferroic materials, which simultaneously exhibit more than one primary ferroic order (e.g., ferroelectricity and ferromagnetism), are of great interest for developing new multifunctional devices. nih.govioffe.ru While single-phase multiferroics are rare and often exhibit weak coupling at room temperature, composite materials that combine a ferroelectric phase and a ferromagnetic phase offer a more practical route to achieving strong magnetoelectric (ME) coupling. ioffe.ruresearchgate.net

In this context, composites based on titanate perovskites are widely studied. While barium titanate is a common choice, calcium is often used as a dopant to create barium this compound (BCT). This substitution helps to suppress certain phase transitions and stabilize the desired properties of the ferroelectric phase. nih.govmdpi.com The magnetoelectric effect in these composites arises from a strain-mediated interaction at the interface between the two phases. researchgate.net When a magnetic field is applied, the magnetostrictive (ferromagnetic) phase (e.g., cobalt ferrite, CFO) changes its shape, inducing a mechanical strain. This strain is then transferred to the piezoelectric (ferroelectric) phase (e.g., BCT), which in turn generates an electric polarization. nih.govresearchgate.net

Doping and Compositional Engineering of Calcium Titanate

A-site Cation Substitution in Calcium Titanate Perovskite Structure

The A-site in the CaTiO3 perovskite lattice, occupied by the Ca²⁺ ion, can be substituted with various other cations. This substitution directly influences the material's crystal symmetry, lattice parameters, and defect chemistry, thereby altering its physical and chemical properties.

Doping with Alkali Earth Elements (e.g., Sr, Ba) and Their Impact on Properties

The substitution of calcium with other alkaline earth elements like strontium (Sr) and barium (Ba) has been extensively studied to modify the properties of CaTiO3.

Strontium (Sr) Doping: The introduction of strontium into the CaTiO3 lattice leads to the formation of a solid solution, (Ca,Sr)TiO3. Due to the similar ionic radii and electronic configurations of Ca²⁺ and Sr²⁺, strontium can readily substitute calcium in the A-site. This doping strategy has been shown to alter the electronic structure and enhance the photocatalytic activity of the material. mdpi.com Studies on (Ca,Sr)TiO3 systems have demonstrated that increasing the strontium content can shift the material's crystallographic phase and influence its dielectric properties. For instance, in Sr-doped CaTiO3 ceramics, the dielectric constant was found to be frequency-dependent. meral.edu.mm The electrocatalytic performance of CaTiO3 can also be tuned by Sr doping, with Sr₀.₅Ca₀.₅TiO₃ showing superior performance in nitrite (B80452) detection, potentially due to a lower bandgap energy that facilitates electron transfer. researchgate.net

Barium (Ba) Doping: Barium is another alkaline earth element used to modify CaTiO3. The substitution of Ca²⁺ with the larger Ba²⁺ ion can induce significant structural changes. While barium titanate (BaTiO₃) is a well-known ferroelectric material, doping CaTiO₃ with barium can create materials with tailored dielectric responses. grafiati.comresearchgate.net For example, Ba-doped CaTiO3 ceramics have been synthesized and their dielectric properties investigated, showing a dependence on the Ba concentration. meral.edu.mm However, the solubility of barium in the CaTiO3 lattice can be limited, and at higher concentrations, it may lead to the formation of secondary phases, such as hexagonal BaTiO3-type perovskite polytypes. northwestern.edu

The table below summarizes the effects of alkali earth element doping on CaTiO3:

Dopant System Key Findings
Strontium (Sr) (Ca,Sr)TiO₃ Alters electronic structure, enhances photocatalytic activity, and modifies dielectric and electrocatalytic properties. mdpi.commeral.edu.mmresearchgate.net

Doping with Rare Earth Elements (e.g., La, Yb, Pr, Sc) and Related Effects

The incorporation of rare earth elements into the A-site of CaTiO3 is a common strategy to introduce functionalities like luminescence and to modify its electrical properties. Due to the difference in charge between the trivalent rare earth ions (RE³⁺) and Ca²⁺, this type of doping often leads to the creation of charge-compensating defects, such as calcium or oxygen vacancies, which significantly influence the material's properties. cdmf.org.br

Lanthanum (La) Doping: Partial substitution of Ca²⁺ with La³⁺ in CaTiO3 can lead to the formation of a single-phase solid solution, Ca₁₋ₓLa₂ₓ/₃TiO₃. This substitution can induce structural changes, from orthorhombic to tetragonal, as the lanthanum concentration increases. ekb.eg Such doping is also known to create titanium vacancies to maintain charge neutrality. ekb.eg

Praseodymium (Pr) Doping: Praseodymium-doped CaTiO3 (CaTiO₃:Pr³⁺) is a well-studied red phosphor. The Pr³⁺ ions can be incorporated into the CaTiO₃ lattice, acting as luminescence centers. cdmf.org.br The synthesis method and post-treatment conditions can significantly affect the structural order and, consequently, the photoluminescent properties of the material. cdmf.org.br Co-doping with other elements, like aluminum, has been explored to enhance the structural and luminescence properties for applications in display imaging.

Other Rare Earth Elements: Research has also been conducted on doping CaTiO3 with other rare earth elements like samarium and neodymium. cdmf.org.br The primary goal of such doping is often to tune the optical properties of the material for applications in electroluminescent devices, optical amplifiers, and lasers. cdmf.org.br Europium (Eu³⁺) doping, for instance, has been shown to impart red luminescence to CaTiO₃. google.com

The table below provides a summary of the effects of rare earth element doping on CaTiO3:

Dopant System Key Findings
Lanthanum (La) Ca₁₋ₓLa₂ₓ/₃TiO₃ Induces structural changes and creates titanium vacancies. ekb.eg
Praseodymium (Pr) CaTiO₃:Pr³⁺ Acts as a red phosphor; luminescence is dependent on structural order. cdmf.org.br
Europium (Eu) CaTiO₃:Eu³⁺ Imparts red luminescence properties. google.com

Effects of Calcium Excess on Lattice and Defect Formation

Non-stoichiometry, specifically an excess of calcium (CaO), can be accommodated in the CaTiO3 lattice, leading to the formation of specific types of defects. The incorporation of excess CaO can result in the formation of Ruddlesden-Popper (RP) like defects, which are essentially intercalated layers of CaO within the perovskite structure. researchgate.net The solubility of this excess calcium is dependent on the processing temperature. For example, complete solubility of up to 4% Ca excess has been observed in samples treated at 1400 °C, while at 1500 °C, segregation in the form of RP phases like Ca₃Ti₂O₇ and Ca₄Ti₃O₁₀ occurs. researchgate.net

This calcium excess has been found to favor the formation of oxygen vacancies, which can act as traps and influence the material's properties, such as persistent luminescence. researchgate.net In thin films, a significant deviation from stoichiometry can lead to increased crystal distortion and the creation of a large number of defects. mrs-j.orgakjournals.com

B-site Cation Substitution in this compound Perovskite Structure

The B-site of the CaTiO3 perovskite, occupied by Ti⁴⁺, can also be substituted with various cations, which has a profound impact on the material's electronic and ionic conductivity, as well as its catalytic and magnetic properties.

Doping with Transition Metal Elements (e.g., Mg, Fe, Cr, Co, Ni) and Their Influence

Substituting titanium with other transition metals is a common strategy to enhance the properties of CaTiO3 for specific applications.

Magnesium (Mg) Doping: Doping CaTiO3 with magnesium has been shown to affect its dielectric properties. At low doping levels (e.g., 5 at%), Mg can be incorporated into the lattice to form a single phase, leading to an enhancement of the dielectric constant. scientific.netaip.org However, at higher concentrations (10 and 20 at%), a secondary MgO phase tends to form. scientific.netaip.org Mg-doping can also induce strain and defects in the CaTiO3 structure, leading to a stronger pseudo-piezoelectric effect, which is of interest for applications like bone tissue engineering. nih.gov

Iron (Fe) Doping: Iron doping in CaTiO3 has been extensively studied, particularly for applications requiring mixed ionic and electronic conductivity, such as in oxygen transport membranes and as electrocatalysts. utwente.nl The substitution of Ti⁴⁺ with Fe³⁺ introduces oxygen vacancies to maintain charge neutrality, which can enhance the material's ionic conductivity. utwente.nl However, at high iron concentrations (e.g., x > 0.2 in CaTi₁₋ₓFeₓO₃₋δ), these oxygen vacancies can form ordered structures, which in turn decreases the ionic conductivity. utwente.nl Iron doping has also been shown to improve the electrocatalytic activity of CaTiO3 for the oxygen reduction reaction. mdpi.com

Chromium (Cr) Doping: Chromium has been used as a dopant in iron-doped CaTiO3 to improve its oxygen permeation properties. The presence of Cr³⁺ ions has been found to have a beneficial effect on the oxygen flux through membranes made from these materials. utwente.nl

Cobalt (Co) Doping: Cobalt doping at the B-site of CaTiO3 has been investigated for its potential in electrocatalysis. Similar to iron, cobalt substitution can alter the electronic structure and enhance the material's catalytic activity. However, in some systems, cobalt could not be successfully incorporated into the perovskite lattice. utwente.nl

Nickel (Ni) Doping: Attempts to dope (B7801613) CaTiO3 with nickel at the B-site have shown that nickel may not be easily incorporated into the perovskite lattice under certain synthesis conditions. utwente.nl

The table below summarizes the influence of transition metal doping at the B-site of CaTiO3:

Dopant System Key Findings
Magnesium (Mg) Ca(Ti,Mg)O₃ Enhances dielectric constant at low concentrations; induces pseudo-piezoelectric effect. scientific.netaip.orgnih.gov
Iron (Fe) Ca(Ti,Fe)O₃₋δ Creates oxygen vacancies, enhancing ionic conductivity and electrocatalytic activity. utwente.nlmdpi.com
Chromium (Cr) Ca(Ti,Fe,Cr)O₃₋δ Improves oxygen permeation in iron-doped systems. utwente.nl
Cobalt (Co) Ca(Ti,Co)O₃ Investigated for electrocatalysis.

Co-doping and Complex Solid Solution Formations in this compound Systems

Co-doping, which involves the simultaneous introduction of multiple dopants at either the A-site, B-site, or both, is a powerful technique to create complex solid solutions with unique and enhanced properties. This approach allows for a more intricate control over the material's characteristics by leveraging the synergistic effects of different dopants.

For instance, in the (Ba,Ca)TiO₃ system, co-doping with rare earth elements has been explored to further modify its properties. nih.gov The practice of co-doping with rare earth elements has been successfully applied to achieve desired performance in various perovskite systems. nih.gov In another example, CaTiO3 has been co-doped with aluminum, antimony, magnesium, and rhodium to create a photocatalyst with efficient visible-light-driven hydrogen evolution activity. rsc.org The charge compensation mechanism between the different dopants plays a crucial role in stabilizing the desired valence states of the active elements and enhancing the material's performance. rsc.org

The formation of complex solid solutions like Ba₀.₈₅Ca₀.₁₅Zr₀.₁Ti₀.₉O₃ (BCZT) has also been achieved through co-doping, leading to materials with excellent piezoelectric properties. nih.gov These examples highlight the versatility of co-doping as a strategy to design advanced functional materials based on the this compound system.

Influence of Doping on Structural Stability and Phase Transitions in this compound

The introduction of dopants often leads to the formation of point defects, which can disrupt the long-range ordered ferroelastic phase of CaTiO₃. xjtu.edu.cn For instance, doping with lanthanum (La) has been shown to decrease the orthorhombic to tetragonal phase transition temperature. xjtu.edu.cn As the concentration of the lanthanum dopant increases, the thermal stability of the ferroelastic phase is compromised, indicating that the point defects created by the dopant atoms play a crucial role in the material's structural behavior. xjtu.edu.cn Studies on lanthanum-doped CaTiO₃ have revealed that with increasing dopant concentration, the transition temperature from the orthorhombic to the tetragonal phase decreases. xjtu.edu.cn In some cases, high levels of doping can even induce a "glassy-like" behavior, suppressing the normal ferroelastic phase transition. xjtu.edu.cn

The type of dopant and its concentration can also influence the crystal structure of the resulting material. For example, yttrium (Y) doping in barium this compound (BCT) has been observed to transform the cubic lattice of BCT into a tetragonal structure. nih.govbohrium.com This modification of the basic structure can enhance the composite's structural stability. nih.govbohrium.com The introduction of dopants can also lead to the formation of secondary phases, which can impact the material's properties. bohrium.com

The stability of the perovskite structure, which is characteristic of CaTiO₃, can be influenced by doping. The tolerance factor, a dimensionless number that predicts the stability of a crystal structure, can be altered by the introduction of dopants. For example, in chromium-doped barium this compound, an increase in chromium content leads to a decrease in the tolerance factor. colab.ws

The effect of various dopants on the structural properties of this compound and related perovskite materials is summarized in the table below.

DopantHost MaterialEffect on Structure and Phase Transitions
Lanthanum (La)CaTiO₃Decreases orthorhombic to tetragonal phase transition temperature; suppresses ferroelastic phase transition at high concentrations. xjtu.edu.cn
Yttrium (Y)Ba₀.₇₅Ca₀.₂₅TiO₃Transforms the cubic lattice to a tetragonal structure; enhances structural stability. nih.govbohrium.com
Chromium (Cr)Ba₀.₈₀Ca₀.₂₀TiO₃Induces grain refinement; decreases tolerance factor, lattice parameters, and unit cell volume. colab.ws
Manganese (Mn)Ba₀.₈₀Ca₀.₂₀TiO₃Induces grain refinement; causes diffused phase transition. colab.ws
Magnesium (Mg)Ba₀.₇Ca₀.₃TiO₃Induces relaxor-like features. colab.ws
Iron (Fe)CaTiO₃Creates oxygen vacancies, which can form ordered structures at high concentrations, affecting ionic conductivity. utwente.nl

It is important to note that the influence of doping on structural stability and phase transitions is a complex phenomenon that depends on various factors, including the type and concentration of the dopant, the synthesis method, and the processing conditions.

Role of Doping in Modulating Electronic Band Structure and Defect Chemistry

Doping plays a critical role in tailoring the electronic band structure and defect chemistry of this compound, which in turn governs its electrical and optical properties. The introduction of foreign elements can create donor or acceptor levels within the band gap, alter carrier concentrations, and influence the formation of native defects like oxygen vacancies.

The substitution of titanium (Ti⁴⁺) with a lower valency cation, such as iron (Fe³⁺), leads to the creation of oxygen vacancies to maintain charge neutrality. utwente.nl This process is a common strategy to enhance the ionic conductivity of CaTiO₃, making it suitable for applications like oxygen separation membranes. utwente.nl However, at high iron concentrations, these oxygen vacancies can form ordered structures, which can impede ionic transport. utwente.nl Doping with elements like chromium (Cr) has also been shown to increase the electrical conductivity of this compound. researchgate.net

The defect chemistry of CaTiO₃ is complex and can be influenced by the partial pressure of oxygen during processing and operation. researchgate.net The incorporation of dopants can be described by different mechanisms, including ionic and electronic charge compensation. researchgate.net For instance, in ytterbium-doped CaTiO₃, atomistic simulations have predicted three possible incorporation mechanisms: Ca site substitution with Ca vacancy compensation, Ti site substitution with O vacancy compensation, and simultaneous substitution at both Ca and Ti sites with self-compensation. aip.org

Doping can also significantly alter the electronic band structure of CaTiO₃. The introduction of dopants can modify the band gap energy and introduce new electronic states. For example, doping CaTiO₃ with lanthanum (La) has been shown to alter its electronic band structure, which in turn affects its optical properties. researchgate.net Theoretical studies based on density functional theory (DFT) have shown that doping can shift the conduction band and valence band, leading to changes in the band gap. researchgate.net For instance, in calcium-doped barium titanate, doping has been reported to change the nature of the band gap from indirect to direct. researchgate.net

The ability to tune the band gap through doping is crucial for applications in photocatalysis and optoelectronics. By introducing specific dopants, the light absorption characteristics of CaTiO₃ can be modified. For example, chromium doping has been shown to reduce the bandgap of CaTiO₃, enhancing its visible light absorption capability. researchgate.net

The following table summarizes the effects of different dopants on the electronic properties and defect chemistry of this compound and related perovskites.

DopantHost MaterialEffect on Electronic Band Structure and Defect Chemistry
Lanthanum (La)CaTiO₃Alters the electronic band structure and optical properties. researchgate.net
Iron (Fe)CaTiO₃Creates oxygen vacancies; increases ionic and electronic conductivity. utwente.nl
Chromium (Cr)CaTiO₃Increases electrical conductivity; reduces the bandgap. researchgate.net
Ytterbium (Yb)CaTiO₃Can be incorporated via Ca site substitution with Ca vacancy compensation, Ti site substitution with O vacancy compensation, or self-compensation. aip.org
Calcium (Ca)BaTiO₃Can change the band gap from indirect to direct; shifts the conduction band to higher energy levels. researchgate.net

Microstructure Property Relationships in Calcium Titanate Ceramics and Films

Influence of Grain Size on Electrical and Functional Properties of Calcium Titanate

The grain size in this compound ceramics is a determining factor for their electrical and functional behaviors. Research has consistently shown that variations in grain size can significantly alter properties such as dielectric constant, ionic conductivity, and piezoelectric response.

For instance, studies on iron-substituted CaTiO3 have revealed a complex relationship between grain size and ionic conductivity. In ceramics with a core-shell microstructure, where smaller grains consist of a pure CaTiO3 core and an iron-rich shell, higher ionic conductivity was observed, suggesting that fast oxygen transport may occur along the microdomain walls. researchgate.net Conversely, in homogeneous ceramics, a decrease in grain size leads to lower ionic conductivity, as the grain boundaries act as an additional resistance, likely due to the depletion of oxygen vacancies. researchgate.net The effect of grain size on electronic conductivity in these materials was found to be negligible. researchgate.net

In the context of dielectric properties, increasing the grain size has been shown to increase the dielectric constant. chalcogen.ro For example, in CaCu3Ti4O12 ceramics, a composition related to this compound, the grain size increased dramatically with a higher copper content, which was associated with changes in the dielectric permittivity. scientific.net However, the relationship is not always linear and can be influenced by other factors such as stoichiometry. scientific.net

The functional properties, such as the electromechanical response in piezoelectric ceramics, are also heavily dependent on grain size. For lead-free piezoelectric thick films, thermal treatment to induce grain growth is a key step to enhance their dielectric and ferroelectric properties. mdpi.com Studies on barium calcium zirconate titanate, a related perovskite system, have shown that optimal piezoelectric properties are achieved at a specific average grain size, highlighting the importance of microstructural control. bham.ac.uk

Table 1: Influence of Grain Size on this compound Properties

Property Influence of Grain Size Research Finding Citation
Ionic Conductivity Decreases with decreasing grain size in homogeneous ceramics. Grain boundaries represent an additional resistance, likely due to oxygen vacancy depletion. researchgate.net
Ionic Conductivity Higher in ceramics with core-shell grains. Suggests fast oxygen transport along microdomain walls. researchgate.net
Electronic Conductivity Negligible effect. The change in grain size from 2 to 10 μm had a minimal impact. researchgate.net
Dielectric Constant Increases with increasing grain size. Observed in CaTiO3 ceramics where longer sintering times led to larger grains. chalcogen.ro
Piezoelectric Properties Enhanced with controlled grain growth. Thermal annealing to increase grain size improves the electromechanical response. mdpi.combham.ac.uk

Effect of Sintering Conditions and Density on this compound Microstructure and Performance

Sintering is a critical processing step that largely determines the final microstructure, and therefore the performance, of this compound ceramics. The primary sintering parameters—temperature and time—directly influence the material's density, grain size, and porosity, which in turn affect its electrical and dielectric properties.

Increasing the sintering temperature generally promotes densification and grain growth. scientific.netuns.ac.rs For CaTiO3 ceramics, it has been demonstrated that as the sintering time increases, the grain size, density, and dielectric constant also increase. chalcogen.roresearchgate.net Similarly, higher sintering temperatures for strontium this compound ceramics resulted in increased density and grain size, leading to a higher dielectric constant and AC conductivity. scientific.net Spark plasma sintering (SPS) has been shown to be an effective method for producing dense CaTiO3 ceramics, where an increase in SPS temperature from 1100 °C to 1250 °C led to higher density, increased relative permittivity, and higher DC electrical resistivity. mdpi.com

The density of the ceramic is directly correlated with its dielectric properties. A higher density typically results in a higher dielectric constant, as porosity is minimized. jkps.or.kr For bismuth sodium titanate-strontium bismuth titanate ceramics, an optimal sintering temperature yielded the maximum density and the best combination of dielectric and ferroelectric properties. scienceasia.org

Table 2: Effect of Sintering on CaTiO3 Microstructure and Properties

Sintering Parameter Effect on Microstructure Effect on Performance Citation
Increasing Sintering Time Increased grain size and density. Increased dielectric constant and Curie temperature. chalcogen.roresearchgate.net
Increasing Sintering Temperature Increased density, grain size; reduced porosity. Increased relative permittivity, lower loss tangent, increased DC resistivity. scientific.netmdpi.com
Excessive Sintering Temperature Abnormal/excessive grain growth, potential for secondary phases. Can hinder reactivity (e.g., in electro-deoxidation) and increase dielectric loss. uns.ac.rsresearchgate.netsemanticscholar.org
Optimized Sintering High density, controlled grain size. Maximized dielectric constant and ferroelectric properties. scienceasia.org

Role of Morphology and Crystallite Size on this compound Reactivity and Activity

The external shape (morphology) and the size of the individual crystals (crystallite size) of this compound are paramount in determining its reactivity, particularly in applications like photocatalysis. The synthesis method plays a crucial role in controlling these features.

Different synthesis techniques, such as hydrothermal, solvothermal, and sol-gel methods, can produce CaTiO3 with a wide array of morphologies, including nanocuboids, fern-like structures, flower-like assemblies, nanowires, and hollow crystals. sci-hub.se These morphologies, along with the associated particle size and specific surface area, significantly influence the material's photocatalytic activity. sci-hub.se For example, a study using a flux method to prepare CaTiO3 showed that a sample with a unique cubic-like morphology and larger crystallite size was highly active for water splitting. kyoto-u.ac.jp In contrast, another sample prepared with a different flux exhibited the highest selectivity for CO2 reduction to CO, demonstrating that morphology can direct reaction pathways. kyoto-u.ac.jp

Crystallite size is another critical factor. Generally, a smaller crystallite size is associated with a larger specific surface area, which provides more active sites for catalytic reactions. researchgate.net However, the relationship is not always straightforward. In some cases, larger crystallites have been reported to exhibit smaller bandgaps, which can affect light absorption properties. kyoto-u.ac.jp Furthermore, larger, well-defined crystal facets on polyhedral CaTiO3 particles have been suggested to stabilize co-catalyst nanoparticles, thereby promoting photocatalytic activity. kyoto-u.ac.jp

The calcination temperature during synthesis also has a profound impact, as it influences crystallinity, crystallite size, and surface area. researchgate.net Increasing the calcination temperature typically leads to an increase in crystallite size and a decrease in specific surface area. mdpi.comiust.ac.ir This can, in turn, affect the yield and quality of products in catalytic processes. mdpi.com

Table 3: Influence of Morphology and Crystallite Size on CaTiO3 Activity

Microstructural Feature Influence on Reactivity/Activity Example/Finding Citation
Morphology Directs reaction selectivity and activity. Cubic-like morphology favored water splitting, while another morphology favored CO2 reduction. kyoto-u.ac.jp
Crystallite Size Affects specific surface area and bandgap. Larger crystallites tended to exhibit smaller bandgaps. kyoto-u.ac.jp
Specific Surface Area Crucial for photocatalytic performance. Higher specific surface area generally leads to higher photocatalytic activity. sci-hub.seresearchgate.net
Calcination Temperature Alters crystallite size and surface area. Increasing temperature increased crystallite size and reduced CNT yield in a catalytic process. mdpi.com

Grain Boundary Phenomena and Their Impact on this compound Electrical Transport

Grain boundaries, the interfaces between adjacent crystallites in a polycrystalline material, play a crucial and often dominant role in the electrical transport properties of this compound. These interfaces can act as either barriers to or pathways for charge carrier movement, significantly impacting both ionic and electronic conductivity.

The electrical response of the grain boundaries can be more sensitive to processing conditions, such as sintering temperature, than the bulk grain response. ua.pt In some systems, the grain boundary resistance becomes more prominent than the grain resistance at room temperature, and this resistance decreases more rapidly with increasing temperature. researchgate.net

However, grain boundaries are not always detrimental. In CaTi0.8Fe0.2O3–δ ceramics with a core-shell microstructure, the interfaces between the core and the iron-rich shell (microdomain walls) were suggested to provide pathways for fast oxygen transport, enhancing ionic conductivity. researchgate.net The specific nature of the grain boundary, including its chemistry and structure, dictates its role in electrical transport. ornl.gov Understanding and engineering these grain boundary phenomena are therefore essential for tailoring the electrical properties of this compound ceramics for specific applications.

Thin Film Microstructure and Its Correlation with Dielectric and Optical Responses

The microstructure of this compound thin films is a critical determinant of their dielectric and optical properties, which are vital for their use in microelectronic devices. Factors such as grain size, crystallographic orientation, film thickness, density, and surface roughness are all interconnected and can be controlled through deposition and post-deposition annealing processes.

The dielectric properties of CaTiO3-based thin films are strongly correlated with their microstructure. For calcium copper titanate (CCTO) thin films, engineering a microstructure with highly dense, parallel layers was shown to achieve a peak permittivity an order of magnitude greater than that of conventional polycrystalline films. aip.org This suggests that specific microstructural arrangements can maximize space charge contributions to polarizability. aip.org The thickness of the film also plays a role; an increase in film thickness can lead to a higher dielectric constant, which has been attributed to factors like an increase in grain size and the relaxation of strain. researchgate.net

Annealing temperature is a key parameter for controlling the microstructure of thin films. For chemically deposited lead titanate films modified with calcium, increasing the annealing temperature was found to increase surface roughness, suggesting an increase in crystallization. Similarly, for sputtered calcium lead titanate (PCT) films, annealing conditions, including the ramping rate, influenced the crystal size and quality, which in turn affected the pyroelectric response. mdpi.com Films with better crystallinity and larger crystal sizes generally exhibited superior pyroelectric coefficients. mdpi.com

The optical properties of CaTiO3 thin films are also intimately linked to their microstructure. Optical propagation losses can be significantly influenced by surface morphology and the density of domain boundaries. cambridge.org For instance, amorphous CaTiO3 thin films can be formed at low deposition temperatures due to the low mobility of particles, while higher temperatures promote crystallization. researchgate.net Optical losses in these films can be explained by scattering from rough surfaces and absorption due to defects like oxygen vacancies. researchgate.net Therefore, precise control over the deposition and annealing conditions is essential to produce thin films with the desired combination of dielectric and optical responses.

Emerging Research Directions and Future Outlook for Calcium Titanate Materials

Development of Novel Calcium Titanate Nanostructures and Composites

The field of this compound (CaTiO3) is experiencing a surge in research focused on the development of novel nanostructures and composites to unlock enhanced properties and new applications. Scientists are moving beyond simple nanoparticle synthesis to create more complex and tailored architectures. These include one-dimensional (1D) nanostructures like nanotubes and nanowires, two-dimensional (2D) nanosheets, and three-dimensional (3D) hierarchical structures such as flower-like and butterfly-like dendrites. researchgate.net The synthesis methods employed to achieve these structures are diverse and include hydrothermal processing, sol-gel methods, and mechanical alloying. researchgate.netacerp.ir For instance, mechanical alloying has been successfully used to synthesize single-phase this compound nanoparticles with a cubic crystal structure, with particle sizes in the range of 60 to 80 nm. acerp.ir

A significant area of investigation involves the creation of this compound-based composites. By combining CaTiO3 with other materials, researchers aim to create multifunctional materials with synergistic properties. A notable example is the development of nanocomposite coatings containing this compound, sodium titanate nanotubes, and rutile on titanium substrates for biomedical applications. researchgate.net Another area of interest is in polymer-ceramic composites, such as those combining calcium copper titanate (CCTO) with polymers like polyvinylidene fluoride (B91410) (PVDF) or polyimide (PI). mdpi.comnih.govresearchgate.net These composites are being explored for their high dielectric permittivity, making them suitable for applications in electronic devices and capacitors. mdpi.comnih.govresearchgate.net For example, a CCTO@PVDF composite achieved a dielectric constant 78 times that of pure PVDF. mdpi.comnih.gov Research is also exploring the incorporation of CaTiO3 nanoparticles into silk fibroin scaffolds to create hybrid frameworks that can accelerate neuronal cell growth for peripheral nerve regeneration. nih.gov

The table below summarizes some of the novel nanostructures and composites being developed:

Material Synthesis Method Key Features Potential Applications
CaTiO3 NanoparticlesMechanical Alloying acerp.irCubic crystal structure, 60-80 nm particle size acerp.irCatalysis, electronic ceramics acerp.ir
CaTiO3/Na-Titanate/Rutile Nanocomposite CoatingHydrothermal & Electrochemical Deposition researchgate.netEnhanced hardness and corrosion resistance researchgate.netBiomedical implants researchgate.net
CaCu3Ti4O12 (CCTO)@PVDF CompositeMolten Salt-Assisted Method mdpi.comnih.govHigh dielectric constant mdpi.comnih.govHigh-frequency electronic devices, capacitors mdpi.comnih.gov
CaTiO3-Loaded Silk Fibroin ScaffoldsLyophilization nih.govPromotes neuronal cell growth nih.govPeripheral nerve regeneration nih.gov
Ca-Mg-Ti-Fe-Oxides Ceramic NanocrystalsSolid-state reactionImproved mechanical and dielectric propertiesSensors, energy storage mdpi.com

Advanced Spectroscopic and In-situ Characterization Techniques for Dynamic Processes in this compound

To fully understand and optimize the performance of this compound materials, researchers are increasingly turning to advanced spectroscopic and in-situ characterization techniques. These methods allow for the real-time observation of dynamic processes, such as phase transitions, defect formation, and reaction mechanisms, under operational conditions. jim.org.cnrsc.org This provides invaluable insights that are often missed by conventional ex-situ characterization.

A range of techniques is being employed to study CaTiO3. In-situ X-ray diffraction (XRD) and neutron powder diffraction are used to monitor structural phase transitions and the crystallization process at different temperatures. jim.org.cnmdpi.com For example, in-situ temperature XRD has been used to observe the phase changes in CaTiO3 up to 1250 °C. mdpi.com Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy are utilized to probe the vibrational properties of the Ca-O-Ti and Ti-O bonds, confirming the formation of the this compound phase and studying its interaction with other materials in composites. researchgate.netuabc.mx

The application of in-situ and operando techniques is particularly crucial for understanding the behavior of CaTiO3 in catalytic and electrochemical applications. acs.org These methods can help to identify active sites, reaction intermediates, and degradation mechanisms. acs.org For instance, in-situ FTIR spectroscopy can reveal changes in the material's surface during a photocatalytic reaction. The combination of these advanced characterization techniques with theoretical calculations is a powerful approach to unraveling the complex structure-property relationships in this compound. jim.org.cn

High-Throughput Computational Screening and Machine Learning Approaches for this compound Design

The vast compositional and structural possibilities of perovskite materials like this compound present a significant challenge for traditional trial-and-error experimental approaches. To accelerate the discovery of new CaTiO3-based materials with desired properties, researchers are increasingly utilizing high-throughput computational screening (HTCS) and machine learning (ML). nih.govchemrxiv.orgrsc.org

HTCS involves using computational methods, primarily density functional theory (DFT), to rapidly calculate the properties of a large number of candidate materials. chemrxiv.orgworldscientific.com This allows for the efficient screening of vast material spaces to identify promising candidates for specific applications, such as solid oxide fuel cells or electrocatalysts. chemrxiv.orgworldscientific.com For example, HT-DFT calculations have been used to screen hundreds of perovskite compositions to find candidates with optimal oxygen vacancy formation energies for SOFC cathodes. chemrxiv.org

Machine learning is emerging as a powerful complementary tool to HTCS. nih.govnccr-marvel.ch ML models can be trained on existing experimental or computational data to predict material properties much faster than DFT calculations. nih.gov These models can predict various properties, including band gaps, formation energies, and catalytic activity. nih.gov For instance, ML models like Support Vector Regression (SVR) and Extreme Gradient Boosting (XGBoost) have been successfully used to predict the band gaps of complex perovskites. nih.gov A crucial aspect of this process is "feature engineering," which involves selecting the most relevant material characteristics to build accurate predictive models. nih.gov The integration of ML with high-throughput experiments and theoretical calculations is expected to revolutionize the design and discovery of new this compound materials. researchgate.net

Integration of this compound in Hybrid Functional Materials and Devices

The unique dielectric, ferroelectric, and semiconducting properties of this compound make it an attractive component for integration into a wide range of hybrid functional materials and devices. nih.gov Researchers are actively exploring ways to combine CaTiO3 with other materials to create novel functionalities and enhance device performance.

In the realm of electronics, CaTiO3 and its derivatives are being incorporated into polymer matrices to create flexible composites with high dielectric constants. mdpi.comresearchgate.net These materials are promising for use in capacitors, embedded electronic components, and energy storage devices. mdpi.combohrium.combohrium.com For example, hybrid films of calcium copper titanate (CCTO) and polyimide (PI) have shown excellent dielectric properties due to the homogeneous dispersion of the CCTO fillers. researchgate.net

Beyond electronics, CaTiO3 is being investigated for biomedical applications. Hybrid scaffolds composed of CaTiO3 nanoparticles and silk fibroin have demonstrated the ability to promote the growth of neuronal cells, suggesting potential for nerve tissue engineering. nih.gov Furthermore, coatings of CaTiO3 on titanium implants have been shown to improve bioactivity and promote the formation of apatite, which is crucial for bone integration. mdpi.com The development of CaTiO3-based hybrid materials is also relevant for sensor technology and photocatalysis. mdpi.comuabc.mx For instance, polyaniline-CaTiO3 nanocomposites are being explored as potential materials for supercapacitor electrodes and electrochemical sensors. uabc.mxbohrium.com

Sustainable Synthesis Routes for this compound from Waste Materials

In a push towards a more circular economy and green chemistry, researchers are developing sustainable synthesis routes for this compound using waste materials as precursors. This approach not only reduces the environmental impact and cost of production but also provides a valuable way to valorize waste streams.

A prominent example is the use of eggshells, a calcium-rich waste product, as the calcium source for CaTiO3 synthesis. researchgate.netresearchgate.netgoogle.com Various methods, including hydrothermal reactions and combustion synthesis, have been successfully employed to produce this compound from eggshells and a titanium source like titanium dioxide. researchgate.netresearchgate.net For example, a simple hydrothermal reaction of calcined eggshells and TiO2 has been shown to be an economical approach for producing CaTiO3. researchgate.net A patent has also been granted for a method of preparing this compound using eggshells as a raw material. google.com

Other waste materials are also being explored. Marble waste powder has been used to synthesize this compound photocatalysts for the degradation of organic dyes. researchgate.net The synthesis of CaTiO3 from waste materials often involves solid-state reactions or mechanochemical methods, which can be more environmentally friendly than traditional wet-chemistry routes. researchgate.netijream.org For example, a solid-state mechanochemical solventless method using calcium carbonate and titanium dioxide fulfills the requirements of green chemistry. ijream.org These sustainable synthesis strategies are crucial for the large-scale and environmentally responsible production of this compound for its diverse applications. mdpi.com

Q & A

What are the common synthesis methods for calcium titanate, and how do they influence material properties?

This compound is synthesized via multiple methods, each impacting properties like crystallinity, grain size, and porosity:

  • Solid-state reaction : High-temperature calcination of CaCO₃ and TiO₂ yields polycrystalline CaTiO₃, often with larger grain sizes and lower surface area .
  • Sol-gel method : Produces nanoparticles with controlled porosity and high purity, ideal for photocatalysis and thin-film applications .
  • Hydrothermal synthesis : Enables fine-tuning of morphology (e.g., nanowires or microsheets) by adjusting temperature and pressure .
  • Molten salt method : Generates whiskers or polyhedra with enhanced dielectric properties, suitable for electronic ceramics .

Which characterization techniques are critical for analyzing this compound’s structural and morphological properties?

Key techniques include:

  • X-ray diffraction (XRD) : Identifies crystallographic phase purity and perovskite structure .
  • Scanning electron microscopy (SEM) : Reveals surface morphology (e.g., grain boundaries, porosity) .
  • Fourier-transform infrared spectroscopy (FTIR) : Detects functional groups and bonding in sol-gel-derived samples .
  • Energy-dispersive X-ray spectroscopy (EDX) : Confirms elemental composition and dopant distribution .

How does doping with elements like Cu or Br influence the dielectric properties of this compound-based ceramics?

Doping modifies crystal structure and electronic behavior:

  • Cu/Br co-doping : Reduces loss tangent in CaCu₃Ti₄O₁₂ (CCTO) ceramics while enhancing dielectric constant (>10⁴) via grain boundary engineering .
  • Fe doping : Introduces defect states, improving thermal stability for high-temperature capacitors .

What methodologies are employed to assess the biocompatibility of this compound for biomedical implants?

  • In vitro cell viability assays : Osteoblast adhesion and proliferation on CaTiO₃ microsheets indicate biocompatibility .
  • In vivo studies : Implantation in animal models (e.g., bone grafts) evaluates osteogenesis and inflammatory response .
  • Surface modification : Hydroxyapatite coating enhances bioactivity and apatite formation .

How can researchers resolve contradictions in photocatalytic efficiency data across different synthesis routes?

  • Control experiments : Standardize testing conditions (light intensity, pollutant concentration) to isolate synthesis impacts .
  • Surface area analysis : Compare BET surface area (e.g., sol-gel samples >100 m²/g vs. solid-state <10 m²/g) to explain efficiency variations .
  • Band gap measurement : UV-Vis spectroscopy confirms bandgap differences (e.g., 3.5 eV for CaTiO₃ vs. 3.2 eV for TiO₂) .

What safety protocols are essential when handling this compound in laboratory settings?

  • Dust control : Use fume hoods and HEPA filters to avoid inhalation .
  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats compliant with NIOSH/EN 166 standards .
  • Waste disposal : Collect particles in sealed containers to prevent environmental release .

What mechanisms underlie this compound’s high dielectric constant, and how can they be optimized?

The high dielectric constant arises from:

  • Grain boundary effects : Internal barrier layer capacitance in polycrystalline samples .
  • Defect engineering : Oxygen vacancies and cation substitutions enhance polarization .
    Optimization strategies include doping (e.g., Br/F co-doping) and sintering temperature adjustments to refine grain size .

How do grain size reduction and porosity enhancement improve photocatalytic efficiency?

  • Nanostructuring : Smaller grains (<100 nm) increase reactive surface area for pollutant adsorption .
  • Mesoporous structures : Facilitate light penetration and charge carrier separation, critical for degrading organic pollutants like amoxicillin .

What role does this compound play in environmental remediation, particularly pollutant degradation?

CaTiO₃ acts as a photocatalyst under UV light:

  • Mechanism : Electron-hole pairs generate reactive oxygen species (ROS) that mineralize organic pollutants .
  • Modifications : Loading with metals (e.g., Ag) extends activity to visible light .

How do co-doping strategies affect the structural stability and electronic properties of this compound?

  • Br/F co-doping : Distorts TiO₆ octahedra, reducing lattice strain and improving dielectric stability .
  • Al/Mn co-doping : Enhances charge compensation, minimizing defect recombination in photocatalytic applications .

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